molecular formula C8H6BrNO4 B031381 5-Bromo-2-methyl-3-nitrobenzoic Acid CAS No. 107650-20-4

5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No.: B031381
CAS No.: 107650-20-4
M. Wt: 260.04 g/mol
InChI Key: DXUUJILVHXQDCV-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUUJILVHXQDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548948
Record name 5-Bromo-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107650-20-4
Record name 5-Bromo-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107650-20-4

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceutically active compounds. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its application.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol .[1] It typically appears as a solid.

PropertyValueReference
CAS Number 107650-20-4[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O[1]
InChI InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)[1]
InChIKey DXUUJILVHXQDCV-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start 5-Bromo-2-methylbenzoic acid Reaction Nitration Start->Reaction Reagent Nitrating Mixture (HNO3/H2SO4) Reagent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 5-bromo-2-methylbenzoic acid (Generalized)

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-bromo-2-methylbenzoic acid to pre-cooled concentrated sulfuric acid.

  • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 5-bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, data for its methyl ester, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3), can be found and provides an indication of the expected spectral characteristics.

Spectroscopic Data for Methyl 5-bromo-2-methyl-3-nitrobenzoate
FTIR (Film) : Data available on PubChem, recorded on a Bruker Tensor 27 FT-IR.[2]
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=2.0 Hz, 1H), 7.97(d, J=2.0 Hz, 1H), 3.95(s, 3H), 2.57(s, 3H).[3]

Application in Drug Development

This compound is a crucial intermediate in the synthesis of EPZ005687 , a potent and selective inhibitor of the enzyme Enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.

Synthesis of EPZ005687 (Conceptual Workflow)

A detailed experimental protocol for the conversion of this compound to EPZ005687 is proprietary and not publicly available. However, a conceptual workflow can be outlined based on common organic synthesis reactions. This would likely involve the reduction of the nitro group to an amine, followed by a series of coupling reactions to build the final complex structure of the EZH2 inhibitor.

G cluster_synthesis Conceptual Workflow for EPZ005687 Synthesis Start 5-Bromo-2-methyl- 3-nitrobenzoic acid Step1 Reduction of Nitro Group Start->Step1 Intermediate1 Amino Intermediate Step1->Intermediate1 Step2 Amide Coupling & Further Modifications Intermediate1->Step2 Product EPZ005687 (EZH2 Inhibitor) Step2->Product

Caption: Conceptual synthesis pathway from the core compound to EPZ005687.

The EZH2 Signaling Pathway and Therapeutic Rationale

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation.

EZH2 inhibitors, such as those derived from this compound, work by blocking the catalytic activity of EZH2. This leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth.

G cluster_pathway EZH2 Signaling Pathway and Inhibition EZH2 EZH2 (Histone Methyltransferase) H3K27me3 H3K27me3 (Trimethylation) EZH2->H3K27me3 Methylates H3K27 Histone H3 (Lysine 27) Repression Transcriptional Repression of Tumor Suppressor Genes H3K27me3->Repression Cancer Cancer Cell Growth & Proliferation Repression->Cancer Inhibitor EZH2 Inhibitor (e.g., EPZ005687) Inhibitor->EZH2 Inhibits

References

physicochemical properties of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound is a colorless to light yellow solid powder.[1] It is relatively stable at room temperature but should be kept away from strong oxidizing agents, reducing agents, and strong acids.[1] This compound serves as a crucial intermediate in organic synthesis for producing pesticides, dyes, and pharmaceutical intermediates.[1] Notably, it is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2.[2]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄[1][3]
Molar Mass 260.04 g/mol [1][3]
Melting Point 175-180 °C[1]
Boiling Point 376.983 °C at 760 mmHg[1]
Density 1.778 g/cm³[1]
Flash Point 181.793 °C[1]
pKa 2.0 ± 0.20 (Predicted)[1]
Vapor Pressure 0 mmHg at 25°C[1]
Refractive Index 1.633[1]
Appearance Colorless to light yellow solid powder[1]
Purity 97%[3]
CAS Number 107650-20-4[1][2][3][4]

Experimental Protocols

Proposed Synthesis: Nitration of 5-Bromo-2-methylbenzoic Acid

This protocol is based on general methods for the nitration of aromatic compounds.

Materials and Reagents:

  • 5-Bromo-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained between 0-10°C.

  • Reaction Setup: Dissolve the starting material, 5-Bromo-2-methylbenzoic acid, in dichloromethane in a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Cool this solution to 0-5°C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-Bromo-2-methylbenzoic acid over 30-45 minutes. The reaction temperature must be maintained between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over cracked ice. The crude product will separate. If a solid precipitates, it can be collected by vacuum filtration. If it remains in the organic layer, separate the layers and wash the organic layer with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocols

The crude product typically requires purification to remove unreacted starting materials and side products. Common methods include recrystallization and column chromatography.[5][6]

1. Recrystallization

Recrystallization is effective for purifying solid compounds based on differences in solubility.

Procedure:

  • Solvent Selection: Test various solvents (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find one that dissolves the compound well at high temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

2. Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Stationary and Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel plate. The product should have an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[5]

  • Elution: Pass the mobile phase through the column, collecting fractions.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

G Plausible Synthesis Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Main Reaction cluster_workup Work-up & Isolation prep1 Mix conc. H₂SO₄ and conc. HNO₃ prep2 Cool to 0-10°C with stirring prep1->prep2 react Add nitrating mixture dropwise at 0-5°C prep2->react start Dissolve 5-Bromo-2-methylbenzoic acid in CH₂Cl₂ start->react monitor Stir for 1-2 hours, monitor by TLC react->monitor quench Pour mixture onto ice monitor->quench isolate Filter precipitate or perform liquid-liquid extraction quench->isolate dry Dry organic layer and evaporate solvent isolate->dry product Crude Product dry->product

Caption: A plausible workflow for the synthesis of this compound.

G General Purification Workflow cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography start Crude Product r1 Dissolve in minimal hot solvent start->r1 c1 Dissolve and load onto silica column start->c1 r2 Cool slowly to induce crystallization r1->r2 r3 Filter and wash crystals r2->r3 end_product Purified Product r3->end_product c2 Elute with appropriate mobile phase c1->c2 c3 Collect and combine pure fractions c2->c3 c3->end_product

Caption: General workflows for the purification of this compound.

References

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and analytical overview of 5-Bromo-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust analytical framework. This guide includes a proposed synthetic pathway, predicted spectroscopic data, and detailed experimental protocols for its characterization. The information is intended to support researchers in the synthesis, identification, and further investigation of this compound and its derivatives.

Introduction

This compound is a poly-substituted benzene derivative featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and novel materials. The electronic and steric effects of these substituents influence the molecule's reactivity, spectroscopic properties, and potential biological activity. A thorough structural analysis is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the substitution pattern on the benzene ring. The IUPAC name for this compound is this compound.[1] Key physicochemical properties, largely computed, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄[1]
Molecular Weight260.04 g/mol [1]
IUPAC NameThis compound[1]
CAS Number107650-20-4[1]
Appearance (Predicted)Colorless to light yellow solid powder[2]
Boiling Point (Predicted)376.983°C at 760 mmHg[2]
Density (Predicted)1.778 g/cm³[2]
InChI KeyDXUUJILVHXQDCV-UHFFFAOYSA-N[1]
SMILESCC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O[1]

digraph "5_Bromo_2_methyl_3_nitrobenzoic_acid_Structure" {
graph [fontname="Arial", label="Chemical Structure of this compound", labelloc=t, fontsize=14];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH₃"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; N_nitro [label="N⁺"]; O1_nitro [label="O⁻"]; O2_nitro [label="O"]; Br [label="Br"];

// Positioning nodes {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;}

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label="="]; C_carboxyl -- O2_carboxyl; C2 -- C_methyl; C3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [label="="]; C5 -- Br;

// Aromaticity representation (invisible nodes and edges) node [shape=point, width=0.01, height=0.01, label=""]; center [pos="2,2!"]; p1 [pos="1.5,2.866!"]; p2 [pos="2.5,2.866!"]; p3 [pos="3,2!"]; p4 [pos="2.5,1.134!"]; p5 [pos="1.5,1.134!"]; p6 [pos="1,2!"]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p4 [style=invis]; p4 -- p5 [style=invis]; p5 -- p6 [style=invis]; p6 -- p1 [style=invis];

// Place labels on the ring C1_label [label="1", pos="0.7,2!"]; C2_label [label="2", pos="1.2,2.866!"]; C3_label [label="3", pos="2.8,2.866!"]; C4_label [label="4", pos="3.3,2!"]; C5_label [label="5", pos="2.8,1.134!"]; C6_label [label="6", pos="1.2,1.134!"];

}

Figure 1: Chemical Structure of this compound

Proposed Synthesis Pathway

A plausible synthetic route to this compound is the nitration of 5-bromo-2-methylbenzoic acid. The directing effects of the substituents on the starting material guide the regioselectivity of this electrophilic aromatic substitution. The methyl group is an ortho-, para-director and activating, while the bromine is also an ortho-, para-director but deactivating. The carboxylic acid group is a meta-director and deactivating. The position of nitration is determined by the interplay of these effects. The most favorable position for electrophilic attack is ortho to the activating methyl group and meta to the deactivating carboxylic acid and bromine, which is the C3 position.

Synthesis_Workflow start 5-Bromo-2-methylbenzoic acid reaction Electrophilic Nitration (0-10 °C) start->reaction Reacts with reagents HNO₃, H₂SO₄ (Nitrating Mixture) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup Proceeds to purification Recrystallization workup->purification Yields crude product for product This compound purification->product Yields pure product

Figure 2: Proposed Synthesis Workflow for this compound

Detailed Experimental Protocol: Nitration of 5-Bromo-2-methylbenzoic acid

This protocol is adapted from general procedures for the nitration of substituted benzoic acids.

  • Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice-water bath to maintain the temperature below 10°C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g of 5-bromo-2-methylbenzoic acid in 40 mL of concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-water bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 5-bromo-2-methylbenzoic acid via the dropping funnel over a period of 30-45 minutes. Ensure the temperature is maintained below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Analysis and Characterization

A comprehensive structural elucidation of this compound would involve a combination of spectroscopic and crystallographic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure IR Infrared (IR) Spectroscopy IR->Structure MS Mass Spectrometry (MS) MS->Structure Xray Single-Crystal X-ray Diffraction Xray->Structure Compound Synthesized Compound Compound->NMR Proton/Carbon Framework Compound->IR Functional Groups Compound->MS Molecular Weight and Formula Compound->Xray 3D Structure and Packing

Figure 3: Logical Workflow for the Structural Elucidation

Spectroscopic Data (Predicted and Analogous)

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as singlets or narrow doublets (due to small meta coupling), a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing and -donating nature of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (broad s)165 - 170
Ar-H (C4-H)~8.2 (d)~125
Ar-H (C6-H)~8.0 (d)~135
-CH₃~2.5 (s)~20
Ar-C (C1)-~130
Ar-C (C2)-~140
Ar-C (C3)-~150
Ar-C (C5)-~120

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. For the methyl ester, methyl 5-bromo-2-methyl-3-nitrobenzoate, IR spectra have been recorded.[3]

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic acid)1680-1710Strong
N-O stretch (Asymmetric)1510-1560Strong
N-O stretch (Symmetric)1345-1385Strong
C=C stretch (Aromatic)1450-1600Medium
C-Br stretch500-600Medium

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M]⁺258.9480260.9460
[M-OH]⁺241.9403243.9383
[M-COOH]⁺213.9585215.9565
[M-NO₂]⁺212.9534214.9514
Crystallographic Data (Inferred from Analogs)

No crystal structure has been reported for this compound. However, analysis of the crystal structures of similar compounds, such as 4-bromo-3-nitrobenzoic acid and 2-bromobenzoic acid, suggests that the molecule is likely to be planar, with the carboxylic acid group potentially twisted out of the plane of the benzene ring.[3][4][5][6] In the solid state, it is expected to form hydrogen-bonded dimers through the carboxylic acid groups.

Table 5: Expected Crystallographic Parameters

ParameterExpected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular ForcesHydrogen bonding between carboxylic acid groups (dimer formation), π-π stacking, halogen bonds.
C-Br Bond Length (Å)~1.90
C-N Bond Length (Å)~1.48
N-O Bond Lengths (Å)~1.22
C=O Bond Length (Å)~1.25
C-O Bond Length (Å)~1.31

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical spectral width would be from -2 to 12 ppm.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. A spectral width from 0 to 200 ppm is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. Acquire data in both positive and negative ion modes for ESI.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺ for EI). Compare the observed isotopic distribution with the theoretical pattern for a bromine-containing compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Potential Applications and Further Research

While the biological activity of this compound has not been extensively studied, its structural motifs are present in various biologically active molecules. The nitroaromatic scaffold is a known pharmacophore, and substituted benzoic acids are common starting materials in drug discovery. Further research could explore its potential as an intermediate for the synthesis of enzyme inhibitors, antimicrobial agents, or functional materials. Its utility as a chemical intermediate is well-established.[2]

Conclusion

This technical guide provides a detailed structural and analytical profile of this compound. By combining predicted data with information from analogous compounds and established analytical protocols, this document serves as a valuable resource for researchers. The proposed synthetic route and comprehensive characterization workflow will facilitate further investigation into the chemistry and potential applications of this versatile molecule.

References

Spectroscopic and Synthetic Profile of 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-Bromo-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. This document compiles available spectroscopic data (NMR, IR, MS), outlines detailed experimental protocols for spectral acquisition, and presents logical workflows for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for the acid, data for the closely related methyl ester, Methyl 5-bromo-2-methyl-3-nitrobenzoate, is included for comparative purposes in the Infrared Spectroscopy section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.05d1H2.4Ar-H
7.86d1H2.4Ar-H
2.45s3H--CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~150C-NO₂
~140C-CH₃
~138Ar-C-H
~130Ar-C-H
~125C-Br
~120C-COOH
~20-CH₃

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of Methyl 5-bromo-2-methyl-3-nitrobenzoate

Wavenumber (cm⁻¹)Functional Group Assignment
~3000-2850C-H stretch (aromatic and methyl)
~1730C=O stretch (ester)
~1580, ~1480C=C stretch (aromatic)
~1530N-O asymmetric stretch (nitro)
~1350N-O symmetric stretch (nitro)
~1250C-O stretch (ester)
~800-600C-Br stretch

Source: PubChem.[1]

For the target acid, the C=O stretch of the carboxylic acid would typically appear as a broad band around 1700-1725 cm⁻¹, and a broad O-H stretch would be expected in the range of 3300-2500 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
259/261[M]⁺ Molecular ion peak (presence of Br isotopes)
242/244[M-OH]⁺
214/216[M-COOH]⁺
198/200[M-COOH-O]⁺
135[M-Br-NO₂]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Electron Ionization (EI-MS), a direct insertion probe can be used for solid samples.

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Mass Analysis:

    • Acquire the mass spectrum in positive or negative ion mode.

    • A typical mass range would be m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

    • Analyze the fragmentation pattern to aid in structural elucidation.

Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Bromination cluster_intermediate Intermediate cluster_reaction2 Nitration cluster_product Final Product 2-methylbenzoic_acid 2-Methylbenzoic Acid bromination Bromination (e.g., Br2, FeBr3) 2-methylbenzoic_acid->bromination Step 1 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid bromination->5-bromo-2-methylbenzoic_acid nitration Nitration (HNO3, H2SO4) 5-bromo-2-methylbenzoic_acid->nitration Step 2 product This compound nitration->product

Plausible synthetic route for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Direct ATR or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Solvent or Direct Insertion Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structural_Elucidation Structural Elucidation and Confirmation NMR_Analysis->Structural_Elucidation IR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation

General workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2-methyl-3-nitrobenzoic acid, an important intermediate in various fields of chemical synthesis.[1] The synthesis involves a two-step process commencing with the bromination of 2-methylbenzoic acid, followed by the nitration of the resulting intermediate. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Bromination of 2-methylbenzoic acid: This initial step introduces a bromine atom onto the aromatic ring of 2-methylbenzoic acid. The primary product of this reaction is 5-Bromo-2-methylbenzoic acid, although a minor isomer, 3-Bromo-2-methylbenzoic acid, may also be formed.[2]

  • Nitration of 5-Bromo-2-methylbenzoic acid: The intermediate from the first step is then subjected to nitration to introduce a nitro group at the 3-position of the benzene ring, yielding the final product, this compound. The directing effects of the existing carboxyl, methyl, and bromo substituents guide the regioselectivity of this electrophilic aromatic substitution.

A visual representation of this synthetic pathway is provided below.

Synthesis_Pathway 2-methylbenzoic_acid 2-methylbenzoic acid 5-Bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic acid 2-methylbenzoic_acid->5-Bromo-2-methylbenzoic_acid Br2, H2SO4 or 1,3-dibromo-5,5-dimethyl- imidazolidine-2,4-dione, H2SO4 5-Bromo-2-methyl-3-nitrobenzoic_acid This compound 5-Bromo-2-methylbenzoic_acid->5-Bromo-2-methyl-3-nitrobenzoic_acid HNO3, H2SO4

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

Two alternative methods for the bromination of 2-methylbenzoic acid are presented below.

Method A: Using Bromine in Sulfuric Acid [2]

  • Materials: 2-methylbenzoic acid, concentrated sulfuric acid, bromine, ice water.

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, dissolve 10.00 g (73.45 mmol) of 2-methylbenzoic acid in 15 mL of concentrated sulfuric acid at room temperature.

    • Add 17.6 g (110.14 mmol) of bromine dropwise over 10 minutes.

    • Stir the reaction mixture at 25 °C for 20 hours.

    • Pour the reaction solution into 60 mL of ice water to precipitate the solid product.

    • Filter the precipitate, wash it with 20 mL of water, and air-dry it at 60 °C overnight.

Method B: Using 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) [2]

  • Materials: 2-methylbenzoic acid, concentrated sulfuric acid, 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, ice-cold water.

  • Procedure:

    • To a mixture of 15 g (110.29 mmol) of 2-methylbenzoic acid in 60 mL of concentrated sulfuric acid, add 18.19 g (60.66 mmol) of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Upon completion of the reaction, slowly pour the mixture onto 400 mL of ice-cold water.

    • A solid will precipitate. Filter the solid and dry it under a vacuum.

Step 2: Synthesis of this compound

This protocol is adapted from the nitration of a similar substrate, 2-bromobenzoic acid.[3]

  • Materials: 5-Bromo-2-methylbenzoic acid, concentrated sulfuric acid, concentrated nitric acid, crushed ice.

  • Procedure:

    • In a flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a cool temperature using an ice bath.

    • In a separate beaker, dissolve the 5-Bromo-2-methylbenzoic acid obtained from Step 1 in a minimal amount of concentrated sulfuric acid.

    • Cool the solution of the benzoic acid derivative in an ice bath to below 5 °C.

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-Bromo-2-methylbenzoic acid, ensuring the reaction temperature does not exceed 10-15 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 1-2 hours.

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

    • Dry the purified this compound.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of the intermediate, 5-Bromo-2-methylbenzoic acid.

ParameterMethod A: Bromine in H₂SO₄Method B: DBDMH in H₂SO₄
Starting Material2-methylbenzoic acid2-methylbenzoic acid
Brominating AgentBromine1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione
Yield97% (crude)88%
Isomer Ratio (5-Br : 3-Br)62 : 38 (crude)Not Reported
Purified Yield (after recrystallization)38.5% (with 91:9 isomer ratio)Not Applicable
Reference [2] [2]

¹H NMR Data for 5-Bromo-2-methylbenzoic acid: (DMSO-d₆, 400 MHz): δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 8.4 Hz, 1H), 2.50 (s, 3H).[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration Start1 Dissolve 2-methylbenzoic acid in H2SO4 Reagent1 Add Brominating Agent (Br2 or DBDMH) Start1->Reagent1 Reaction1 Stir at specified temperature and time Reagent1->Reaction1 Workup1 Pour into ice water Reaction1->Workup1 Isolation1 Filter and dry the crude 5-Bromo-2-methylbenzoic acid Workup1->Isolation1 Start2 Dissolve 5-Bromo-2-methylbenzoic acid in H2SO4 Isolation1->Start2 Reagent2 Add cold nitrating mixture (HNO3/H2SO4) Start2->Reagent2 Reaction2 Stir at controlled temperature, then at room temperature Reagent2->Reaction2 Workup2 Pour into crushed ice Reaction2->Workup2 Isolation2 Filter and wash the crude product Workup2->Isolation2 Purification Recrystallize and dry the final product Isolation2->Purification

Figure 2: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid: Physicochemical Properties and Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-2-methyl-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for synthesis, purification, and formulation. This document details experimental protocols for determining its melting point and solubility and presents the limited available data in a structured format.

Physicochemical Properties

Quantitative data for the specific compound of interest, this compound (CAS: 107650-20-4), is not extensively available in the public domain. The following tables summarize the available data for the compound and related analogs to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6BrNO4ChemBK
Molar Mass260.04 g/mol ChemBK
Density1.778 g/cm³ChemBK
Boiling Point376.983 °C at 760 mmHgChemBK
Flash Point181.793 °CChemBK
Refractive Index1.633ChemBK

Note: The melting point for this compound is not explicitly available in the reviewed literature. For comparison, the related compound 3-Bromo-5-nitrobenzoic acid has a melting point of 159-161°C[1]. The methyl ester, Methyl 5-Bromo-2-methyl-3-nitrobenzoate, has a reported melting point of 51.0 to 55.0 °C[2].

Table 2: Comparative Solubility of Benzoic Acid Derivatives in Various Solvents at Different Temperatures

Solvent3-Nitrobenzoic Acid Solubility (mol·L⁻¹)
Methanol> Ethanol > Ethyl Acetate
Acetonitrile> Dichloromethane > Toluene > Water

Note: Specific solubility data for this compound was not found. However, the general solubility trend for nitro-derivatives of benzoic acid in common organic solvents is presented[3]. The solubility of 3-nitrobenzoic acid has been determined experimentally in several solvents, providing a useful reference[4].

Experimental Protocols

The following sections detail standardized experimental procedures for determining the melting point and solubility of a solid organic compound like this compound.

The determination of a melting point is a fundamental technique to assess the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden the melting range[5].

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is observed and recorded[6].

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • The solid sample (this compound)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle[6][7].

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm[8].

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus[6].

  • Approximate Melting Point Determination: Heat the sample rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in subsequent trials[5].

  • Precise Melting Point Determination: Allow the apparatus to cool. Then, begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point[8].

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[3].

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Materials:

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant-temperature orbital shaker or water bath[3]

  • Centrifuge or syringe filters (e.g., 0.45 µm)[3]

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis[3]

  • The solid sample (this compound)

  • Chosen solvents (e.g., water, ethanol, methanol, acetonitrile)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid sample to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium[3][9].

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial and seal it tightly to prevent evaporation[3].

  • Equilibration: Place the vial in a constant-temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a period of 24 to 72 hours to allow it to reach thermodynamic equilibrium[3].

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, either centrifuge the vial or filter the supernatant using a syringe filter[3].

  • Sample Analysis: Carefully take a known volume of the clear supernatant and dilute it with the appropriate solvent in a volumetric flask.

  • Concentration Measurement: Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[3].

  • Solubility Calculation: Calculate the solubility of the compound in the solvent from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of solubility in the context of drug development.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Precise MP) D->E F Record Melting Range E->F G Purity Assessment F->G

Caption: Workflow for Melting Point Determination.

Solubility_Determination_Workflow A 1. Preparation Add excess solid to known volume of solvent. B 2. Equilibration Agitate at constant temp for 24-72h. A->B C 3. Phase Separation Centrifuge or filter supernatant. B->C D 4. Analysis Dilute supernatant and measure concentration. C->D E 5. Calculation Determine solubility from concentration. D->E

Caption: Workflow for Experimental Solubility Determination.

Solubility_in_Drug_Development cluster_discovery Discovery & Preclinical cluster_development Development A Lead Optimization B In Vitro/In Vivo Screening A->B C Formulation Development D Process Chemistry (Crystallization) C->D Solubility Solubility Data Solubility->A Solubility->C

Caption: Role of Solubility in Drug Development.

References

An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the reactivity and stability of 5-Bromo-2-methyl-3-nitrobenzoic acid. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related analogs and theoretical chemical principles to offer insights into its properties and potential applications. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrNO₄. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the benzoic acid backbone, imparts a unique combination of electronic and steric properties that govern its reactivity and stability.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄--INVALID-LINK--
Molar Mass 260.04 g/mol --INVALID-LINK--
CAS Number 107650-20-4--INVALID-LINK--
Appearance Colorless to light yellow powder--INVALID-LINK--
Density 1.778 g/cm³ChemBK
Boiling Point 376.983°C at 760 mmHgChemBK
Flashing Point 181.793°CChemBK

Stability Profile

Direct experimental data on the thermal and photostability of this compound is scarce. However, based on general chemical principles and data from related compounds, the following can be inferred.

Thermal Stability: The compound is reported to be relatively stable at room temperature.[1] The presence of a nitro group suggests potential thermal instability at elevated temperatures. Studies on nitrobenzoic acid isomers indicate that they undergo exothermic decomposition at temperatures ranging from 120°C to 210°C. The decomposition of these related compounds is characterized as a single n-order reaction. It is plausible that this compound exhibits similar thermal behavior.

Photostability: A related compound, 5-Bromo-2-fluoro-3-nitro-benzoic acid methyl ester, is noted to be unstable under light and should be protected from sunlight. This suggests that this compound may also be susceptible to photodegradation. Aromatic compounds containing nitro and bromo substituents can undergo photochemical reactions, and therefore, it is recommended to store the compound in a light-protected environment.

Chemical Stability: The compound should be stored away from strong oxidizing agents, reducing agents, and strong acids to prevent decomposition.[1]

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, with its reactivity being primarily dictated by the interplay of its functional groups.[1] The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a potential leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho and para to the bromine and carboxylic acid groups significantly enhances the electrophilicity of the carbon atoms of the benzene ring, making it susceptible to attack by nucleophiles.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol; 1.1-1.5 equivalents) to the solution, followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base; 2.0-3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-150°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Nucleophilic Aromatic Substitution

sn_ar_workflow start Start: 5-Bromo-2-methyl- 3-nitrobenzoic acid reagents Add Nucleophile (Nu-H) and Base in Solvent start->reagents reaction Heat Reaction Mixture (80-150°C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Acidification monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification product Substituted Product purification->product

Caption: Workflow for a typical nucleophilic aromatic substitution reaction.

Biological Activity and Signaling Pathways

There is currently no direct experimental evidence in the peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by this compound. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Furthermore, in silico toxicology predictions for nitroaromatic compounds suggest that this class of molecules can have various biological effects. The specific toxicological and biological profile of this compound would need to be determined through experimental assays.

Experimental Protocols for Biological Assays

Should researchers wish to investigate the biological activity of this compound, the following standard assays are recommended:

1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)

  • Method: Broth microdilution method.

  • Procedure: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2. Cytotoxicity Assay (MTT Assay)

  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure: Cancer or normal cell lines are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). MTT solution is added, and the resulting formazan crystals are solubilized. The absorbance is measured using a microplate reader to determine cell viability.

Logical Flow for Biological Screening

biological_screening compound This compound primary_screening Primary Screening Assays compound->primary_screening antimicrobial Antimicrobial Assay (e.g., MIC) primary_screening->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_screening->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) primary_screening->anti_inflammatory hit_compound Identification of 'Hit' Activity antimicrobial->hit_compound cytotoxicity->hit_compound anti_inflammatory->hit_compound secondary_screening Secondary Screening & Mechanism of Action Studies lead_optimization Lead Optimization secondary_screening->lead_optimization hit_compound->secondary_screening

Caption: A logical workflow for the biological screening of the target compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. While its own reactivity and stability profile is not extensively documented, analogies to related compounds suggest it is a reactive and moderately stable molecule under controlled conditions. The significant gap in the understanding of its biological activity presents an opportunity for future research to explore its potential therapeutic applications. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in investigating this compound further.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitrobenzoic acid, with the IUPAC name This compound [1], is a highly functionalized aromatic carboxylic acid. Its strategic substitution pattern makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant role as a key intermediate in the synthesis of prominent therapeutic agents.

Physicochemical Properties

This compound is a solid, appearing as a white to brown powder or crystal. A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number107650-20-4[1]
Molecular FormulaC₈H₆BrNO₄[1][2]
Molecular Weight260.04 g/mol [2]
AppearanceWhite to Brown powder to crystal
Melting Point177.0 to 187.0 °C
Boiling Point377.0 ± 42.0 °C at 760 mmHg[1]
Purity>97.0% (GC)

Synthesis of this compound

A logical and effective synthetic pathway to this compound involves a two-step process starting from 2-methylbenzoic acid: bromination followed by nitration. The directing effects of the substituents on the aromatic ring guide the regioselectivity of each step.

Plausible Synthetic Pathway

The synthesis commences with the bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The bromination is expected to occur at the position para to the activating methyl group, yielding 5-bromo-2-methylbenzoic acid. Subsequent nitration of this intermediate introduces a nitro group. The existing methyl and bromo substituents will direct the incoming nitro group.

Synthetic Pathway 2-methylbenzoic_acid 2-methylbenzoic acid step1 Bromination 2-methylbenzoic_acid->step1 5-bromo-2-methylbenzoic_acid 5-bromo-2-methylbenzoic acid step1->5-bromo-2-methylbenzoic_acid step2 Nitration 5-bromo-2-methylbenzoic_acid->step2 target_compound This compound step2->target_compound

Plausible synthetic pathway for this compound.
Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for bromination and nitration of aromatic compounds[3][4][5].

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1.5 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 20 hours.

  • Work-up: Carefully pour the reaction mixture into ice water. The crude 5-bromo-2-methylbenzoic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol[4].

Step 2: Synthesis of this compound

  • Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve the 5-bromo-2-methylbenzoic acid obtained from Step 1 in concentrated sulfuric acid in a round-bottom flask and cool to 0-5 °C in an ice-water bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-bromo-2-methylbenzoic acid, ensuring the temperature does not exceed 10 °C[3].

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice with vigorous stirring. The product, this compound, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the bromo, methyl, nitro, and carboxylic acid groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-Br stretching vibrations.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its utility is highlighted in the production of Canagliflozin, a medication for type 2 diabetes, and EPZ005687, a compound investigated in cancer research.

Synthesis of Canagliflozin

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that helps to lower blood sugar in patients with type 2 diabetes by promoting the excretion of glucose in the urine[6]. This compound serves as a key starting material for the synthesis of the aromatic core of Canagliflozin. The synthetic route involves multiple steps, including the reduction of the nitro group to an amine, which is then further functionalized.

Canagliflozin_Synthesis start_material This compound reduction Nitro Reduction start_material->reduction amino_intermediate 5-Bromo-2-methyl-3-aminobenzoic acid reduction->amino_intermediate functionalization Further Functionalization amino_intermediate->functionalization canagliflozin_precursor Canagliflozin Precursor functionalization->canagliflozin_precursor final_steps Final Synthetic Steps canagliflozin_precursor->final_steps canagliflozin Canagliflozin final_steps->canagliflozin

Simplified workflow for the synthesis of Canagliflozin.

Safety Information

This compound is classified as harmful and an irritant. It is reported to cause skin and eye irritation[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules. The detailed synthetic protocol and understanding of its applications provided in this guide are intended to support researchers and professionals in their drug discovery and development endeavors. Further research to fully characterize its spectroscopic properties and explore new synthetic applications is warranted.

References

molecular weight and formula of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitrobenzoic Acid

This guide provides essential technical data on this compound, a chemical compound relevant to researchers and professionals in the fields of organic chemistry and drug development.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a benzene ring functionalized with a bromine atom, a methyl group, a nitro group, and a carboxylic acid group.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Chemical Formula C₈H₆BrNO₄[1][2][3]
Molecular Weight 260.04 g/mol [1][2]
CAS Number 107650-20-4[2][3]
Appearance Colorless to light yellow solid powder[1]
Melting Point 175-180 °C[1]

Experimental Protocols

Molecular Structure and Functional Groups

The logical arrangement of the functional groups on the central benzene ring dictates the chemical properties and reactivity of this compound. The following diagram illustrates the relationship between the core structure and its substituents.

G compound This compound core Benzoic Acid Core compound->core is based on a bromo Bromo Group (Br) at C5 core->bromo substituted with a methyl Methyl Group (CH3) at C2 core->methyl substituted with a nitro Nitro Group (NO2) at C3 core->nitro substituted with a

Caption: Molecular component relationship for this compound.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-methyl-3-nitrobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes on its utility as a key intermediate in the synthesis of pharmaceutical agents, including a precursor to the antidiabetic drug Canagliflozin. Experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

PropertyValue
CAS Number 107650-20-4
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >98%

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various high-value organic molecules. The presence of orthogonal functional groups allows for selective transformations, making it an ideal intermediate in multi-step syntheses.

Precursor for the Synthesis of a Canagliflozin Intermediate

A significant application of this compound is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The compound is a precursor to a key thiophene-containing intermediate. While the full synthesis of Canagliflozin is a multi-step process, the initial steps involve the conversion of this compound to a key benzoylthiophene derivative.

A plausible synthetic pathway involves the initial reduction of the nitro group, followed by diazotization and subsequent reactions to install the thiophene moiety. A related patent describes the acylation of a thiophene derivative with a derivative of 5-bromo-2-methylbenzoic acid.[1] Another key transformation is the reduction of the carbonyl group to a methylene group to furnish the 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene intermediate.[2]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established organic chemistry principles for the nitration of substituted benzoic acids.

Reaction Scheme:

Synthesis of this compound 2-Methyl-5-bromobenzoic_acid 5-Bromo-2-methylbenzoic acid Product This compound 2-Methyl-5-bromobenzoic_acid->Product Nitration Nitrating_mixture HNO₃, H₂SO₄ Nitrating_mixture->Product

Caption: Proposed synthesis of this compound.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5-bromo-2-methylbenzoic acid to concentrated sulfuric acid while stirring until fully dissolved.

  • Cool the mixture to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 5-bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of a Key Canagliflozin Intermediate

This protocol outlines the synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, a key intermediate for Canagliflozin, via a Friedel-Crafts acylation reaction.

Synthesis of Canagliflozin Intermediate cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation 5_bromo_acid 5-Bromo-2-methylbenzoic acid acyl_chloride 5-Bromo-2-methylbenzoyl chloride 5_bromo_acid->acyl_chloride Activation thionyl_chloride SOCl₂ thionyl_chloride->acyl_chloride product (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone acyl_chloride->product thiophene 2-(4-Fluorophenyl)thiophene thiophene->product lewis_acid AlCl₃ lewis_acid->product

Caption: Synthesis of a key Canagliflozin intermediate.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • 2-(4-Fluorophenyl)thiophene

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve 5-bromo-2-methylbenzoic acid in an excess of thionyl chloride. A catalytic amount of DMF can be added. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-methylbenzoyl chloride.

  • Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene in anhydrous DCM and cool to 0 °C. Slowly add aluminum chloride in portions. To this mixture, add a solution of the crude 5-bromo-2-methylbenzoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

IntermediateYieldPurityReference
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneNot explicitly stated, but related acylation reactions proceed in good to excellent yields.>98% (typical for pharmaceutical intermediates)Based on similar reactions in[1]
Protocol 3: Reduction of the Ketone Intermediate

This protocol describes the reduction of the ketone intermediate to the corresponding methylene compound, another crucial step in the synthesis of Canagliflozin.[2]

Reduction of Ketone Intermediate ketone (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone product 2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene ketone->product Reduction reducing_agent Borane-THF complex reducing_agent->product

Caption: Reduction of the ketone intermediate for Canagliflozin synthesis.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Borane tetrahydrofuran complex solution (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ketone intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the 1M borane-THF complex solution dropwise at room temperature.

  • Heat the reaction mixture to 50-55 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and cautiously add water to quench the excess borane.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary.

ProductYieldPurityReference
2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene97.7%99.0%[2]

Application in the Synthesis of EZH2 Inhibitors

While a specific protocol for the use of this compound in the synthesis of the EZH2 inhibitor EPZ005687 is not detailed in the provided search results, the structural motifs present in this building block are highly relevant for the synthesis of various enzyme inhibitors. The 2-methyl-3-nitrobenzoic acid core can be elaborated into complex heterocyclic systems that are often found in kinase and methyltransferase inhibitors. The nitro group can be reduced to an amine, which can then be used as a handle for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocycles. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The provided protocols are for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 5-Bromo-2-methyl-3-nitrobenzoic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methyl-3-nitrobenzoic acid as a precursor in the synthesis of azo dyes. While direct use of this compound in dye synthesis is not widely documented, its chemical structure lends itself to a two-step synthesis pathway involving the reduction of the nitro group followed by diazotization and coupling to form a variety of azo dyes. This document outlines detailed experimental protocols for these key transformations and summarizes representative quantitative data to facilitate research and development in dye chemistry and related fields.

Introduction

This compound is a highly functionalized aromatic compound. For the synthesis of azo dyes, the nitro group is typically reduced to a primary amine, yielding 2-amino-5-bromo-3-methylbenzoic acid. This amino derivative can then serve as a diazo component. The diazotization of this amine, followed by coupling with various electron-rich aromatic compounds (coupling components), can produce a diverse library of azo dyes with potentially interesting chromophoric and biological properties. The presence of the bromo, methyl, and carboxylic acid groups on the phenyl ring of the diazo component can influence the final properties of the dye, such as its color, solubility, and binding affinity to substrates.

Experimental Protocols

The synthesis of azo dyes from this compound is a two-stage process. The first stage is the reduction of the nitro group to an amine, and the second stage is the synthesis of the azo dye via diazotization and coupling.

Protocol 1: Reduction of this compound to 2-amino-5-bromo-3-methylbenzoic acid

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using a metal in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add an excess of the reducing agent, such as Tin(II) chloride dihydrate (3.0-5.0 eq) or Iron powder (3.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid (an amount sufficient to dissolve the tin salt or activate the iron) to the mixture while stirring. The addition should be done cautiously as the reaction can be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the excess acid by the dropwise addition of a 10% NaOH solution until the pH is approximately 7-8. This will precipitate the tin or iron hydroxides.

  • Filter the mixture through a pad of celite to remove the metal hydroxides. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and the washings. The solvent can be removed under reduced pressure.

  • The resulting crude 2-amino-5-bromo-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Representative Azo Dye from 2-amino-5-bromo-3-methylbenzoic acid

This protocol details the diazotization of 2-amino-5-bromo-3-methylbenzoic acid and its subsequent coupling with a common coupling component, 2-naphthol, to produce a representative azo dye.

Materials:

  • 2-amino-5-bromo-3-methylbenzoic acid (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of 2-amino-5-bromo-3-methylbenzoic acid

  • In a beaker, dissolve 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for another 20-30 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amino- and azo- compounds derived from precursors structurally similar to this compound. This data is intended to provide an expectation of the outcomes of the described protocols.

Table 1: Representative Yields for the Reduction of Aromatic Nitro Compounds

Starting MaterialReducing AgentSolventReaction ConditionsProductYield (%)
4-Nitrobenzoic acidPd/C, H₂Water/NaOH60-70°C, 2-4 MPa4-Aminobenzoic acid>96
3-Nitro salicylic acidZn, HClWaterReflux, 4h3-Amino salicylic acidNot specified
p-Nitrobenzoic acid(NH₄)₂S₂O₃Ethanol/WaterReflux, 4hp-Aminobenzoic acid~85

Table 2: Representative Spectroscopic Data for Azo Dyes Derived from Aminobenzoic Acids

Diazo ComponentCoupling Componentλmax (nm)¹H NMR (δ, ppm)
3-Amino salicylic acidAniline4185.15 (s, 1H, OH), 6.21 (s, 2H, NH₂), 6.85 (dd, 2H, Ar-H), 7.56-7.90 (m, 5H, Ar-H), 10.86 (s, 1H, COOH)[1]
3-Amino salicylic acid4-Amino-2-nitroaniline449, 5415.30 (s, 1H, OH), 6.22 (s, 2H, NH₂), 7.10 (d, 1H, Ar-H), 7.75-7.98 (m, 5H, Ar-H), 10.68 (s, 1H, COOH)[1]
4-Amino-2-nitrobenzoic acidPhenolNot specifiedNot specified

Mandatory Visualization

The following diagrams illustrate the overall workflow for the synthesis of an azo dye from this compound.

DyeSynthesisWorkflow cluster_reduction Protocol 1: Reduction cluster_azo_synthesis Protocol 2: Azo Dye Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling start_material This compound reagents1 Reducing Agent (SnCl₂ or Fe) Concentrated HCl reaction1 Reduction of Nitro Group start_material->reaction1 reagents1->reaction1 intermediate 2-amino-5-bromo-3-methylbenzoic acid reaction1->intermediate reagents2 NaNO₂ / HCl 0-5 °C diazonium Diazonium Salt Intermediate intermediate->diazonium reagents2->diazonium coupling_component Coupling Component (e.g., 2-Naphthol) final_dye Azo Dye Product diazonium->final_dye coupling_component->final_dye

Caption: Workflow for the synthesis of an azo dye.

ReactionScheme cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Coupling start This compound product1 2-amino-5-bromo-3-methylbenzoic acid start->product1 [H] (e.g., SnCl₂/HCl) product1_c 2-amino-5-bromo-3-methylbenzoic acid diazonium Diazonium Salt product1_c->diazonium NaNO₂, HCl, 0-5°C coupling + Coupling Component final_product Azo Dye diazonium->final_product coupling->final_product

Caption: Chemical reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for Derivatization Reactions of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized aromatic ring, featuring a carboxylic acid, a bromine atom, and a nitro group, provides three distinct points for chemical modification. This allows for the systematic derivatization of the core scaffold to generate diverse molecular libraries for biological screening and the development of novel therapeutic agents. The strategic manipulation of these functional groups enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including esterification and amidation of the carboxylic acid, palladium-catalyzed cross-coupling at the bromine position, and reduction of the nitro group for further functionalization.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆BrNO₄
Molecular Weight 276.04 g/mol
Appearance White to pale yellow crystalline powder
CAS Number 107650-20-4

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its three key functional groups. The carboxylic acid allows for the formation of esters and amides, the bromo group is amenable to carbon-carbon bond formation via cross-coupling reactions, and the nitro group can be reduced to an amine, opening up a wide array of subsequent functionalization possibilities.

Derivatization_Strategies cluster_0 Carboxylic Acid Derivatization cluster_1 Bromo Group Derivatization cluster_2 Nitro Group Derivatization This compound This compound Esterification Esterification This compound->Esterification R-OH, H+ Amidation Amidation This compound->Amidation 1. SOCl₂ 2. R₂NH Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)₂, Pd catalyst Nitro Reduction Nitro Reduction This compound->Nitro Reduction e.g., Zn, H+ Further Amine Functionalization Further Amine Functionalization Nitro Reduction->Further Amine Functionalization

Caption: Derivatization pathways for this compound.

I. Carboxylic Acid Derivatization: Esterification

Esterification of the carboxylic acid moiety is a common strategy to mask the acidic proton, improve cell permeability, or create prodrugs. The Fischer-Speier esterification is a classical and effective method.

Protocol 1: Fischer-Speier Esterification to Synthesize Methyl 5-bromo-2-methyl-3-nitrobenzoate

This protocol describes the synthesis of the methyl ester derivative using methanol and a catalytic amount of sulfuric acid.

Esterification_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add concentrated H₂SO₄ (catalytic) dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Work-up: - Cool to RT - Remove excess methanol - Dissolve in EtOAc - Wash with NaHCO₃ and brine monitor->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • To the stirring solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 5-bromo-2-methyl-3-nitrobenzoate by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

DerivativeReagentsYieldMelting Point (°C)
Methyl 5-bromo-2-methyl-3-nitrobenzoateMethanol, H₂SO₄85-95%51.0 - 55.0[1]

II. Carboxylic Acid Derivatization: Amidation

Amidation of the carboxylic acid is a key transformation for generating compounds with diverse biological activities. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.

Protocol 2: Two-Step Amidation via Acid Chloride Formation

This protocol outlines the synthesis of N-substituted amides of this compound.

Amidation_Workflow start Start acid_chloride_formation Step 1: Acid Chloride Formation - Dissolve acid in anhydrous DCM - Add SOCl₂ dropwise at 0°C - Add catalytic DMF - Reflux start->acid_chloride_formation remove_solvent Remove solvent and excess SOCl₂ acid_chloride_formation->remove_solvent amide_formation Step 2: Amide Formation - Dissolve acid chloride in anhydrous DCM - Add to a solution of amine and pyridine at 0°C remove_solvent->amide_formation stir Stir at room temperature amide_formation->stir workup Work-up: - Wash with 1N HCl, NaHCO₃, and brine stir->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end End purify->end

Caption: Workflow for Two-Step Amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Desired primary or secondary amine (R₁R₂NH)

  • Pyridine or other suitable base

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Acid Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-substituted amide derivative.

Quantitative Data (Representative):

AmineYield
Aniline>80%
Benzylamine>85%
Morpholine>90%
(Yields are representative and may vary depending on the specific amine and reaction conditions)

III. Bromo Group Derivatization: Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is a powerful method for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.[2]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of the bromo-substituted acid (or its ester derivative) with phenylboronic acid.

Suzuki_Workflow start Start combine_reagents Combine aryl halide, boronic acid, and base in solvent start->combine_reagents degas Degas the mixture combine_reagents->degas add_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄) degas->add_catalyst heat Heat under inert atmosphere add_catalyst->heat monitor Monitor reaction by TLC heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine monitor->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (or its methyl ester)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound or its ester (1.0 eq) and phenylboronic acid (1.2-1.5 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Boronic AcidCatalystBaseSolventYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O70-90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O75-95%
(Yields are representative and depend on the specific substrates and reaction conditions)

IV. Nitro Group Derivatization: Reduction to Amine

The nitro group can be readily reduced to an amino group, which is a versatile functional group for further derivatization, such as acylation, alkylation, or diazotization reactions.

Protocol 4: Reduction of the Nitro Group using Zinc Dust

This protocol describes a straightforward method for the reduction of the nitro group to an amine.

Reduction_Workflow start Start dissolve Dissolve nitro compound in a suitable solvent (e.g., MeOH/Ammonium formate) start->dissolve add_zinc Add zinc dust dissolve->add_zinc stir_sonicate Shake or sonicate the mixture add_zinc->stir_sonicate monitor Monitor reaction by TLC stir_sonicate->monitor filter_dilute Filter or centrifuge and dilute monitor->filter_dilute analyze Analyze or proceed to next step filter_dilute->analyze end End analyze->end

Caption: Workflow for Nitro Group Reduction.

Materials:

  • A derivative of this compound (e.g., the methyl ester)

  • Zinc dust

  • Methanol (MeOH)

  • Ammonium formate

  • Celite

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq) in a mixture of methanol and a solution of ammonium formate.

  • Add zinc dust (excess, e.g., 5-10 eq) to the solution.

  • Stir or sonicate the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the zinc dust, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude amine can be purified by column chromatography or used directly for subsequent reactions.

Quantitative Data (Representative):

SubstrateReducing AgentYield
Methyl 5-bromo-2-methyl-3-nitrobenzoateZn / NH₄HCO₂>90%
(Yields are representative and may vary depending on the specific substrate and reaction conditions)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives. The protocols outlined in these application notes provide robust and reproducible methods for the selective modification of its carboxylic acid, bromo, and nitro functionalities. These derivatization strategies are fundamental tools for researchers in drug discovery and medicinal chemistry, enabling the systematic exploration of chemical space and the development of novel molecules with therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a high-yield, regioselective electrophilic bromination of the commercially available starting material, 2-methyl-3-nitrobenzoic acid. This application note includes a comprehensive experimental protocol, a summary of quantitative data, safety precautions, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and scalability.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its trifunctionalized aromatic ring system allows for diverse chemical modifications, making it a crucial precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes a robust and reliable method for the synthesis of this compound, starting from 2-methyl-3-nitrobenzoic acid, which is readily available from commercial suppliers.[1][2][3][4]

Proposed Synthetic Pathway

The synthesis of this compound is accomplished via the electrophilic bromination of 2-methyl-3-nitrobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating ortho, para-director, while the carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating meta-directors. The cumulative effect of these groups strongly directs the incoming electrophile (Br⁺) to the C-5 position, leading to the desired product with high selectivity.

start 2-Methyl-3-nitrobenzoic acid reagents + Br₂, FeBr₃ (Electrophilic Bromination) product This compound reagents->product start Start: Weigh Reagents dissolve Dissolve 2-methyl-3-nitrobenzoic acid and FeBr₃ in Dichloromethane start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench with Sodium Thiosulfate monitor->quench wash Wash with Water and Brine quench->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize dry_product Dry Final Product recrystallize->dry_product end End: Characterize Product dry_product->end

References

Application Notes and Protocols for the Synthesis of Heterocycles from 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitrobenzoic acid is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Its substituted benzene ring, featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group, offers multiple reactive sites for constructing complex molecular architectures. This document provides detailed protocols for the synthesis of quinazolinone and benzodiazepine derivatives, two classes of heterocycles with established pharmacological importance.

The key to unlocking the synthetic potential of this compound lies in the strategic manipulation of its functional groups. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid to form various heterocyclic systems. The bromine atom provides a handle for further diversification through cross-coupling reactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 107650-20-4
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Colorless to light yellow powder
Purity >98.0%

Application Note 1: Synthesis of 6-Bromo-7-methyl-4(3H)-quinazolinone

Quinazolinones are a class of fused heterocyclic compounds that are present in a number of biologically active molecules and pharmaceuticals. The following protocol outlines a two-step synthesis of 6-Bromo-7-methyl-4(3H)-quinazolinone from this compound. The key steps involve the reduction of the nitro group to an amine, followed by cyclization with a formamide source.

Synthetic Workflow

start This compound step1 Reduction of Nitro Group (e.g., with SnCl2·2H2O, HCl) start->step1 intermediate 3-Amino-5-bromo-2-methylbenzoic acid step1->intermediate step2 Cyclization (with Formamide) intermediate->step2 product 6-Bromo-7-methyl-4(3H)-quinazolinone step2->product

Caption: Synthetic pathway for 6-Bromo-7-methyl-4(3H)-quinazolinone.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-bromo-2-methylbenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 38.5 mmol).

  • Reagent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (43.4 g, 192.3 mmol) in concentrated hydrochloric acid (50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield 3-Amino-5-bromo-2-methylbenzoic acid.

Step 2: Synthesis of 6-Bromo-7-methyl-4(3H)-quinazolinone

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 3-Amino-5-bromo-2-methylbenzoic acid (5.0 g, 21.7 mmol) and formamide (50 mL).

  • Reaction Conditions: Heat the mixture to 150-160 °C and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford pure 6-Bromo-7-methyl-4(3H)-quinazolinone.

Quantitative Data
StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
13-Amino-5-bromo-2-methylbenzoic acidThis compoundSnCl₂·2H₂O, HClEthanol4-6 hReflux85-95
26-Bromo-7-methyl-4(3H)-quinazolinone3-Amino-5-bromo-2-methylbenzoic acidFormamideFormamide3-4 h150-160 °C70-80

Application Note 2: Proposed Synthesis of 8-Bromo-9-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Benzodiazepines are a well-known class of psychoactive drugs. A plausible synthetic route to a benzodiazepine derivative from this compound is proposed below. This pathway involves the initial reduction of the nitro group, followed by amidation and subsequent intramolecular cyclization.

Proposed Synthetic Workflow

start This compound step1 Nitro Reduction start->step1 intermediate1 3-Amino-5-bromo-2-methylbenzoic acid step1->intermediate1 step2 Amidation with β-alanine ethyl ester intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 product 8-Bromo-9-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one step4->product

Caption: Proposed pathway for a benzodiazepine derivative synthesis.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-5-bromo-2-methylbenzoic acid

  • Follow the protocol as described in Application Note 1, Step 1.

Step 2: Amidation with β-alanine ethyl ester

  • Reaction Setup: In a dried 100 mL round-bottom flask, dissolve 3-Amino-5-bromo-2-methylbenzoic acid (5.0 g, 21.7 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (4.9 g, 23.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). To this mixture, add β-alanine ethyl ester hydrochloride (3.7 g, 23.9 mmol) and triethylamine (3.3 mL, 23.9 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the crude amide from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide (LiOH) (1.0 g, 43.4 mmol).

  • Reaction Conditions: Stir at room temperature for 2-4 hours.

  • Work-up: Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.

Step 4: Intramolecular Cyclization

  • Reaction Setup: Dissolve the carboxylic acid intermediate in a suitable high-boiling solvent like toluene.

  • Reagent Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Work-up and Purification: After the reaction is complete, cool the mixture, wash with saturated NaHCO₃ solution, and dry the organic layer. Purify the product by column chromatography to obtain the desired benzodiazepine.

Disclaimer

The protocols and data presented in these application notes are for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood by trained professionals, adhering to all necessary safety precautions. The proposed synthetic pathway for the benzodiazepine derivative is based on established chemical principles and may require optimization.

Application Notes and Protocols for Amide Coupling with 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in medicinal chemistry and drug development. However, substrates such as 5-Bromo-2-methyl-3-nitrobenzoic acid present unique challenges due to a combination of steric hindrance and electronic effects. The ortho-methyl group sterically encumbers the carboxylic acid, while the electron-withdrawing nitro and bromo groups decrease the nucleophilicity of the carboxylate, potentially slowing the reaction rate.[1] This document provides detailed protocols and reaction conditions to successfully achieve amide coupling with this challenging substrate.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Amide_Coupling cluster_reagents Reagents acid This compound product Amide Product acid->product amine R1R2NH amine->product coupling_reagent Coupling Reagent coupling_reagent->product base Base base->product solvent Solvent solvent->product byproducts Byproducts product->byproducts Separation

Caption: General scheme for the amide coupling of this compound.

Key Considerations for Successful Coupling

  • Choice of Coupling Reagent: For sterically hindered and electron-deficient acids, standard carbodiimide reagents like DCC or EDC may be sluggish.[2][3] More potent activating agents are often required.

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings as they form highly reactive OAt or OBt esters.[4][5] HATU is particularly effective for hindered couplings, showing faster reaction rates and reduced risk of epimerization.[6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, generating reactive benzotriazole esters.[4][5] PyAOP is noted for its high reactivity and stability.[4]

    • Carbodiimides with Additives: While less potent, the combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can be effective.[2][7] The use of DMAP with EDC can also be critical for improving reactivity and yields.[2]

  • Base Selection: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

    • Diisopropylethylamine (DIPEA): This is the most commonly used base for these types of reactions due to its steric bulk, which prevents it from competing as a nucleophile.[4][7][8]

    • Triethylamine (TEA): Also commonly used, but can sometimes lead to side reactions.[7]

    • N-methylmorpholine (NMM): A suitable alternative to DIPEA.[4]

  • Solvent: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the reactants and reagents and to prevent hydrolysis of the activated intermediate.

    • Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[4][8]

    • Acetonitrile and Tetrahydrofuran (THF) can also be used.[2][7]

  • Temperature and Reaction Time: Due to the challenging nature of the substrate, elevated temperatures may be necessary to drive the reaction to completion.[3][8][9] Reactions are typically run from room temperature up to 80 °C and monitored for completion over several hours (from 2 to 24 hours).[7][8]

Summary of Recommended Reaction Conditions

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Time (h)Notes
EDC HOBt or HOAtDIPEA or TEADCM or DMF25 - 5012 - 24A cost-effective starting point. DMAP can be used as a catalyst.[2][7]
HATU NoneDIPEA or NMMDMF252 - 12Highly effective for sterically hindered substrates.[4][6]
HBTU NoneDIPEA or NMMDMF254 - 16A common and effective uronium-based reagent.[5]
PyBOP NoneDIPEADMF or DCM25 - 504 - 18A robust phosphonium-based reagent.[4]
BTFFH NoneDIPEADCM8012A protocol developed for electron-deficient and sterically hindered substrates.[8]
SOCl₂ NonePyridine or TEAToluene or DCM0 to reflux2 - 4 (for acyl chloride)Two-step process via the acyl chloride; useful when other methods fail.[7]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended as a first-line approach due to the high reactivity of HATU with hindered substrates.[4]

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more classical and cost-effective method.

  • In a reaction vessel, combine this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.[7]

  • Cool the mixture to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture in one portion.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC.[1]

  • Allow the reaction to proceed for 12-24 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[1]

  • Purify the crude amide by flash column chromatography.

Protocol 3: Two-Step Procedure via Acyl Chloride

This method is often successful when other coupling protocols fail.

Step A: Formation of the Acyl Chloride

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.[7]

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromo-2-methyl-3-nitrobenzoyl chloride. This is often used directly in the next step.[7]

Step B: Amide Formation

  • Dissolve the amine (1.1 eq) and triethylamine (TEA) or DIPEA (1.2 eq) in anhydrous DCM and cool the solution to 0 °C.[7]

  • Dropwise, add a solution of the crude 5-bromo-2-methyl-3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.[7]

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve Acid (1.0 eq) and Amine (1.1 eq) in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent (1.2 eq) and Base (2.5 eq) at 0°C dissolve->add_reagents react Stir at Room Temperature (2-24 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for amide coupling reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive coupling agent.Switch to a more powerful reagent like HATU or PyBOP.[6]
Steric hindrance impeding the reaction.Increase the reaction temperature (e.g., to 50-80 °C) and extend the reaction time.[8]
Inactive reagents or wet solvent.Use fresh, high-quality reagents and ensure solvents are anhydrous.[1]
Side Product Formation Guanidinylation of the amine.This can occur with excess uronium reagents (e.g., HATU). Use a phosphonium reagent like PyBOP instead.
Racemization (if amine is chiral).Add HOBt or HOAt to suppress racemization. HATU is known for low racemization.[5]
Difficult Purification Byproducts from the coupling reagent.For carbodiimide reactions, the urea byproduct can be removed by filtration if insoluble (DCU) or aqueous wash if soluble (EDU).[5]

References

Application Notes and Protocols for the Regioselective Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitrobenzoic acid and its isomers are valuable building blocks in medicinal chemistry and drug development. The specific substitution pattern on the aromatic ring allows for diverse functionalization, making these compounds key intermediates in the synthesis of novel therapeutic agents. The regioselective synthesis of a specific isomer is crucial for ensuring the desired biological activity and minimizing impurities from unwanted side products. This document provides a detailed protocol for the regioselective synthesis of this compound, focusing on a two-step process: the bromination of 2-methylbenzoic acid followed by the regioselective nitration of the resulting 5-bromo-2-methylbenzoic acid.

Physicochemical Data of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Methylbenzoic Acid118-90-1C₈H₈O₂136.15White crystalline solid
5-Bromo-2-methylbenzoic Acid79669-49-1C₈H₇BrO₂215.04White to off-white crystalline solid
This compound107650-20-4C₈H₆BrNO₄260.04Pale yellow solid

Proposed Synthetic Pathway

The proposed synthetic route involves two key steps. The first is the electrophilic bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid. The second step is the regioselective nitration of this intermediate to afford the target compound, this compound. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Synthetic Pathway Proposed Synthetic Pathway for this compound 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Br₂, Fe catalyst or DBDMH in H₂SO₄ This compound This compound 5-Bromo-2-methylbenzoic Acid->this compound HNO₃, H₂SO₄ 0-10 °C Experimental Workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration A Dissolve 2-methylbenzoic acid in conc. H₂SO₄ B Cool to <10°C A->B C Add DBDMH in portions B->C D Stir at room temperature C->D E Quench on ice D->E F Filter and wash E->F G Recrystallize from ethanol F->G H Dissolve 5-bromo-2-methylbenzoic acid in conc. H₂SO₄ G->H Proceed with dried product I Cool to 0-10°C H->I K Add nitrating mixture dropwise I->K J Prepare nitrating mixture (HNO₃/H₂SO₄) J->K L Stir in ice bath K->L M Quench on ice L->M N Filter and wash M->N O Dry the product N->O

Application Notes and Protocols for the Reduction of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the chemoselective reduction of the nitro group in 5-Bromo-2-methyl-3-nitrobenzoic acid to yield 3-Amino-5-bromo-2-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols provided are based on established methods for the reduction of substituted nitroaromatic compounds.

Introduction

The reduction of a nitro group on an aromatic ring bearing other functional groups, such as a halogen and a carboxylic acid, requires careful selection of the reducing agent to ensure high chemoselectivity. The primary goal is to convert the nitro group to an amine without affecting the bromine atom (dehalogenation) or the carboxylic acid group. Common methods for this transformation include the use of metal catalysts with a hydrogen source, metal salts in acidic or neutral media, and sulfur-based reducing agents.[1][2][3] This document outlines several reliable protocols for this synthetic step.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of aromatic nitro compounds, which are applicable to this compound. The data presented is a compilation from general literature on nitro group reductions and may require optimization for this specific substrate.

Reducing Agent/MethodCatalyst/Co-reagentTypical Solvent(s)Typical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, PtO₂, Raney NiMethanol, Ethanol, Ethyl Acetate1 - 12 h85-99High yields, clean reaction, catalyst can be recycled.[2]Potential for dehalogenation, requires specialized hydrogenation equipment.[2]
Metal/Acid Reduction Fe / HCl or NH₄ClEthanol, Water, Acetic Acid2 - 6 h70-95Inexpensive reagents, robust and reliable.[4][5]Requires stoichiometric amounts of metal, often harsh acidic conditions, and can generate significant metal waste.[6]
Stannous Chloride (SnCl₂) HCl or EthanolEthanol, Ethyl Acetate1 - 5 h75-95Mild conditions, highly chemoselective for the nitro group.[7][8][9]Generates tin-based waste products which can be toxic.[7]
Sodium Dithionite (Na₂S₂O₄) Base (e.g., K₂CO₃)Water, Acetonitrile, Methanol0.5 - 3 h80-98Mild conditions, good functional group tolerance, inexpensive.[10]Can require aqueous workup, reaction stoichiometry needs careful control.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. Care must be taken to monitor the reaction to prevent dehalogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (0.05-0.10 eq) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-bromo-2-methylbenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acidic Medium

This classic method utilizes iron powder in the presence of an acid to reduce the nitro group.[4][5]

Materials:

  • This compound

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).

  • Add a catalytic amount of concentrated HCl or a stoichiometric amount of NH₄Cl.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of NaHCO₃ or a dilute NaOH solution until the product precipitates.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.[7][8]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric acid (optional)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (3-5 eq) in either the same solvent or with a small amount of concentrated HCl.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully add a 1-2 M NaOH solution to precipitate the tin salts as tin hydroxide.

  • Filter the mixture through Celite, washing the filter cake with the organic solvent.

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as required.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 5-Bromo-2-methyl- 3-nitrobenzoic acid in solvent start->dissolve add_reagent Add Reducing Agent (e.g., Pd/C + H₂, Fe/HCl, SnCl₂) dissolve->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Reaction Workup (Filtration, Neutralization, Extraction) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify product 3-Amino-5-bromo- 2-methylbenzoic acid purify->product

Caption: General workflow for the reduction of this compound.

This workflow outlines the key steps from starting material to the final purified product, applicable to various reduction methodologies. Each step requires careful optimization of reagents and conditions to achieve the desired outcome with high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-methyl-3-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main plausible synthetic routes for this compound:

  • Route A: Nitration of 5-Bromo-2-methylbenzoic acid.

  • Route B: Bromination of 2-Methyl-3-nitrobenzoic acid.

The choice of route will depend on the availability of starting materials and the researcher's ability to control regioselectivity and separate potential isomers.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution (nitration or bromination). The presence of multiple substituents on the aromatic ring can lead to the formation of a mixture of isomers, which can be difficult to separate and will lower the yield of the desired product.

Q3: How do the existing substituents on the aromatic ring direct the incoming group?

A3: The directing effects of the substituents are crucial in determining the product distribution:

  • -COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position.

  • -CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions.

  • -Br (Bromo): A deactivating group that directs incoming electrophiles to the ortho and para positions.

  • -NO₂ (Nitro): A strong deactivating group that directs incoming electrophiles to the meta position.

The final regiochemical outcome depends on the interplay of these directing effects.

Q4: What are the expected isomeric byproducts for each synthetic route?

A4:

  • Route A (Nitration of 5-Bromo-2-methylbenzoic acid): The -CH₃ and -Br groups are ortho, para-directing. This could lead to nitration at the 3- and 6-positions. The desired 3-nitro isomer is one of the potential products.

  • Route B (Bromination of 2-Methyl-3-nitrobenzoic acid): The -CH₃ group directs ortho and para (to the 4- and 6-positions), while the -NO₂ group directs meta (to the 5-position). This complex interplay makes predicting the major product challenging without experimental data, and a mixture of isomers is likely.

Q5: What purification techniques are recommended for isolating this compound?

A5: Due to the likely formation of isomeric impurities with similar physical properties, a combination of purification techniques may be necessary. These include:

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities.

  • Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Consider increasing the reaction time or temperature, but be cautious as this may also increase the formation of byproducts.
Formation of Multiple Isomers - Optimize the reaction conditions (temperature, reaction time, and choice of reagents) to favor the formation of the desired isomer. - Low temperatures during nitration can sometimes improve regioselectivity.
Loss of Product During Work-up and Purification - When performing extractions, ensure the pH is adjusted correctly to ensure the product is in the desired layer. - During recrystallization, avoid using an excessive amount of solvent, as this can lead to product loss. - When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery.
Decomposition of Starting Material or Product - Ensure the reaction temperature is carefully controlled, especially during the addition of strong acids. - Avoid prolonged exposure to high temperatures.
Problem 2: Difficulty in Separating Isomeric Byproducts
Possible Cause Suggested Solution
Similar Polarity of Isomers - For column chromatography, use a long column and a shallow solvent gradient to improve separation. - Consider using a different stationary phase for chromatography (e.g., alumina). - High-Performance Liquid Chromatography (HPLC) can be a more effective separation technique for challenging isomer mixtures.
Co-crystallization of Isomers - Try different solvents or solvent mixtures for recrystallization. - A slow cooling rate during recrystallization can sometimes lead to the formation of purer crystals.
Inability to Distinguish Isomers by TLC - Use different solvent systems for TLC to try and achieve better separation. - Consider using a higher-resolution analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to analyze the product mixture.

Data Presentation: Comparison of Synthetic Routes

The following table provides a qualitative comparison and estimated yields for the two proposed synthetic routes. Please note that the yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.

Parameter Route A: Nitration of 5-Bromo-2-methylbenzoic acid Route B: Bromination of 2-Methyl-3-nitrobenzoic acid
Starting Material Availability 5-Bromo-2-methylbenzoic acid can be synthesized from 2-methylbenzoic acid.2-Methyl-3-nitrobenzoic acid can be synthesized from 3-nitro-o-xylene.
Key Reaction Electrophilic Aromatic NitrationElectrophilic Aromatic Bromination
Expected Major Products Mixture of 3-nitro and 6-nitro isomers.Mixture of brominated isomers (e.g., 5-bromo).
Estimated Yield of Desired Product Moderate (potentially 30-50% after separation)Moderate (potentially 30-50% after separation)
Primary Challenge Controlling regioselectivity and separating nitro-isomers.Controlling regioselectivity and separating bromo-isomers.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. Safety Note: These reactions involve the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Route A: Nitration of 5-Bromo-2-methylbenzoic acid

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid (if not commercially available)

A detailed procedure for the bromination of 2-methylbenzoic acid can be found in the literature. A typical procedure involves reacting 2-methylbenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.

Step 2: Nitration of 5-Bromo-2-methylbenzoic acid

  • In a round-bottom flask, carefully add 5-Bromo-2-methylbenzoic acid to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Stir the mixture until the solid is completely dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 5-Bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid (a mixture of isomers) is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by column chromatography or recrystallization to isolate the this compound.

Route B: Bromination of 2-Methyl-3-nitrobenzoic acid

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid (if not commercially available)

A known method for the synthesis of 2-Methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene.

Step 2: Bromination of 2-Methyl-3-nitrobenzoic acid

  • In a round-bottom flask, dissolve 2-Methyl-3-nitrobenzoic acid in a suitable solvent (e.g., a mixture of sulfuric acid and water).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.

  • Heat the reaction mixture to a specified temperature and stir for a set period (monitor by TLC).

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to isolate the this compound.

Visualizations

Proposed Synthetic Workflow (Route A)

Synthesis_Workflow_A cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic acid Nitration Nitration (HNO3, H2SO4) 5-Bromo-2-methylbenzoic_acid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Column Chromatography/ Recrystallization) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Route A.

Proposed Synthetic Workflow (Route B)

Synthesis_Workflow_B cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic acid Bromination Bromination (NBS or Br2) 2-Methyl-3-nitrobenzoic_acid->Bromination Workup Work-up (Ice Water Precipitation) Bromination->Workup Filtration Filtration Workup->Filtration Purification Purification (Column Chromatography/ Recrystallization) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Route B.

Logical Relationship: Directing Effects in Nitration of 5-Bromo-2-methylbenzoic acid

Directing_Effects Start 5-Bromo-2-methylbenzoic acid COOH -COOH group (meta-director) Start->COOH CH3 -CH3 group (ortho, para-director) Start->CH3 Br -Br group (ortho, para-director) Start->Br Nitration Nitration (NO2+) COOH->Nitration CH3->Nitration Br->Nitration Product Mixture of Isomers (including desired 3-nitro product) Nitration->Product

Caption: Interplay of directing groups in the nitration of 5-Bromo-2-methylbenzoic acid.

troubleshooting byproduct formation in 5-Bromo-2-methyl-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 5-bromo-2-methylbenzoic acid?

The major product is this compound. The regioselectivity of the nitration is determined by the directing effects of the three substituents on the aromatic ring:

  • Carboxylic acid (-COOH): A deactivating group that directs incoming electrophiles to the meta position.[1][2][3]

  • Methyl (-CH₃): An activating group that directs to the ortho and para positions.

  • Bromo (-Br): A deactivating group that directs to the ortho and para positions.

The position meta to the carboxylic acid (C3) is also ortho to the activating methyl group, making it the most favorable position for electrophilic attack by the nitronium ion (NO₂⁺).

Q2: What are the most likely isomeric byproducts in this synthesis?

The primary byproducts are other positional isomers of the nitro group. The formation of these isomers is influenced by the competing directing effects of the substituents. The most probable isomeric byproducts include:

  • 5-Bromo-2-methyl-4-nitrobenzoic acid: Nitration at the position para to the methyl group.

  • 5-Bromo-2-methyl-6-nitrobenzoic acid: Nitration at the position ortho to the methyl group, though this is sterically hindered by the adjacent carboxylic acid group.

  • 3-Bromo-2-methyl-5-nitrobenzoic acid: If the starting material contains the isomeric impurity 3-bromo-2-methylbenzoic acid.

Q3: Besides isomeric impurities, what other byproducts might form?

Other potential byproducts include:

  • Dinitro compounds: Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to the introduction of a second nitro group.

  • Oxidation products: The methyl group can be oxidized to a carboxylic acid, especially at elevated temperatures or in the presence of excess nitric acid, which could lead to bromonitrophthalic acids.

Q4: How can I minimize the formation of dinitro byproducts?

To minimize over-nitration, it is crucial to carefully control the reaction conditions:

  • Temperature: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating agent.[4][5]

  • Stoichiometry: Use a controlled amount of the nitrating agent (a mixture of nitric and sulfuric acid). A slight excess may be necessary for complete conversion, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed to avoid prolonged exposure to the nitrating conditions.[4]

Q5: What are the best methods for purifying the crude this compound?

The most common and effective purification methods for substituted nitrobenzoic acids are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[6] Ethanol, or a mixture of ethanol and water, is often a good starting point.

  • Column Chromatography: For separating mixtures of isomers with different polarities, column chromatography is the preferred method. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be effective.[7]

  • Acid-Base Extraction: This can be used to separate the acidic product from any neutral impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction by TLC to ensure the starting material is consumed. Optimize reaction temperature and time.
Product loss during workup.Ensure careful extraction and handling. When quenching the reaction with ice water, ensure thorough precipitation of the product.
Non-optimal reaction temperature.Maintain a consistent low temperature (0-5 °C) throughout the addition of the nitrating agent.[4][5]
High percentage of isomeric impurities Incorrect ratio of nitric acid to sulfuric acid.Prepare the nitrating mixture carefully with the correct stoichiometry.
Localized overheating during the addition of the nitrating agent.Ensure efficient cooling and stirring. Add the nitrating agent slowly and dropwise.
Presence of dinitro compounds Excessive amount of nitrating agent.Use a stoichiometric amount or only a slight excess of the nitrating agent.
Reaction temperature is too high.Keep the reaction temperature low (0-5 °C).
Extended reaction time.Monitor the reaction by TLC and quench it upon completion.[4]
Presence of oxidized byproducts (e.g., dicarboxylic acids) Elevated reaction temperature.Strictly maintain a low reaction temperature.
Excess of nitric acid.Use a controlled amount of nitric acid.
Product is an oil and does not solidify Presence of significant impurities.Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.
The product may be a low-melting solid.Try cooling the oil in a dry ice/acetone bath to induce solidification. Scratching the inside of the flask with a glass rod may also help.
Difficulty in separating isomeric byproducts by recrystallization Isomers have similar solubility profiles.Use column chromatography for separation. Optimize the mobile phase using TLC to achieve good separation of the spots corresponding to the different isomers.[7]

Quantitative Data on Isomer Distribution

The following table provides a hypothetical distribution of products from the nitration of 5-bromo-2-methylbenzoic acid under different reaction conditions. This data is illustrative and based on the established directing effects of the substituents. Actual results may vary.

Condition Temperature (°C) This compound (Desired Product) (%) 5-Bromo-2-methyl-4-nitrobenzoic acid (%) 5-Bromo-2-methyl-6-nitrobenzoic acid (%) Dinitro compounds (%)
Optimized 0-5851032
Elevated Temperature 25-307015510
Excess Nitrating Agent 0-57510312

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Dichloromethane or ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 volume ratio while cooling in an ice bath. This mixture should be prepared fresh.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylbenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-bromo-2-methylbenzoic acid, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them thoroughly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix dissolve_sm Dissolve 5-bromo-2-methylbenzoic acid in H2SO4 start->dissolve_sm cool_reactants Cool both solutions to 0-5 °C prep_nitrating_mix->cool_reactants dissolve_sm->cool_reactants add_nitrating_mix Slowly add nitrating mixture to starting material solution cool_reactants->add_nitrating_mix monitor_reaction Monitor reaction by TLC add_nitrating_mix->monitor_reaction quench Pour reaction mixture over ice monitor_reaction->quench filter_product Filter crude product quench->filter_product purify Purify by recrystallization or column chromatography filter_product->purify end End purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts start High level of byproducts detected isomeric_check Are the byproducts isomeric? start->isomeric_check over_nitration_check Are dinitro compounds present? isomeric_check->over_nitration_check No isomeric_solution Optimize temperature control. Check stoichiometry of reactants. Purify by column chromatography. isomeric_check->isomeric_solution Yes oxidation_check Are oxidized byproducts present? over_nitration_check->oxidation_check No over_nitration_solution Reduce amount of nitrating agent. Decrease reaction time. Ensure low temperature. over_nitration_check->over_nitration_solution Yes oxidation_solution Strictly maintain low temperature. Avoid excess nitric acid. oxidation_check->oxidation_solution Yes end Pure Product oxidation_check->end No isomeric_solution->end over_nitration_solution->end oxidation_solution->end

Caption: Troubleshooting guide for byproduct formation in the synthesis of this compound.

References

Technical Support Center: Bromination of 2-Methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-methyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 2-methyl-3-nitrobenzoic acid?

A1: The primary challenge is controlling the regioselectivity of the reaction. The starting material has three substituents with competing directing effects on the aromatic ring:

  • -COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position (C5).[1][2]

  • -CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions (C4, C6).[3][4]

  • -NO₂ (Nitro): A strongly deactivating group that directs incoming electrophiles to the meta position (C5).[1][3]

This competition results in a mixture of brominated isomers, making it difficult to obtain a single, pure product. The overall electron-withdrawing nature of the nitro and carboxyl groups also deactivates the ring, potentially requiring harsh reaction conditions.[5][6]

Q2: What are the expected major and minor products of the aromatic bromination?

A2: Based on the directing effects, the main products are expected to be 5-bromo-2-methyl-3-nitrobenzoic acid and 6-bromo-2-methyl-3-nitrobenzoic acid.

  • Position 5: Is electronically favored as it is meta to both the carboxylic acid and the nitro group.[1]

  • Position 6: Is favored by the activating, para-directing methyl group.

  • Position 4: Is sterically hindered by the adjacent methyl and nitro groups, making substitution at this position less likely.

The exact ratio of these products can be influenced by the specific reaction conditions, such as the choice of catalyst and solvent.

Q3: My reaction is producing a significant amount of 2-(bromomethyl)-3-nitrobenzoic acid. What is happening?

A3: You are observing benzylic bromination (bromination of the methyl group) instead of aromatic ring bromination. This occurs when the reaction proceeds via a free-radical mechanism instead of an electrophilic aromatic substitution (EAS) mechanism.[2] This is typically caused by using radical-promoting conditions. For example, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light will favor benzylic bromination.[2][7] To achieve ring bromination, you must use electrophilic conditions, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃).[8]

Q4: How can I improve the yield and purity of the desired brominated product?

A4: Improving the yield of a single isomer is challenging due to the competing directing effects. The focus should be on optimizing the reaction conditions to favor one isomer, followed by efficient purification.

  • Reaction Conditions: Carefully control the temperature and reaction time. Use the least reactive bromine source that is effective to minimize side reactions.[7]

  • Purification: The most critical step is the separation of the isomeric products. Techniques like fractional recrystallization or column chromatography are essential.[9] Developing an optimal solvent system for these purification methods is key.

Visual Guide: Competing Directing Effects

The following diagram illustrates the directing influences of the substituents on 2-methyl-3-nitrobenzoic acid, highlighting the challenge of regioselectivity.

Directing effects on 2-methyl-3-nitrobenzoic acid.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Ineffective Brominating Agent: The aromatic ring is deactivated and requires a strong electrophile.Ensure the use of an activated bromine source, such as Br₂ with a Lewis acid catalyst (FeBr₃ or AlBr₃).
Low Reaction Temperature: The reaction may be too sluggish at low temperatures due to the deactivated ring.Gradually increase the reaction temperature while monitoring for side product formation using TLC.
Impure Starting Material: Contaminants in the 2-methyl-3-nitrobenzoic acid can inhibit the reaction.Purify the starting material by recrystallization before use.
Benzylic Bromination Occurs (on -CH₃ group) Radical Reaction Conditions: Use of NBS with a radical initiator or light.[2]Switch to electrophilic aromatic substitution conditions. Use Br₂ and a Lewis acid catalyst in a dark reaction vessel to prevent light-induced radical formation.
Formation of Multiple Isomers Competing Directing Effects: This is an inherent property of the substrate.Focus on purification rather than complete prevention. Use fractional recrystallization from different solvents or perform careful column chromatography to separate the isomers.[9]
Difficulty Purifying the Product Similar Polarity of Isomers: The bromo-isomers have very similar physical properties, making separation difficult.Optimize the mobile phase for column chromatography using TLC with various solvent mixtures (e.g., hexanes/ethyl acetate with a small amount of acetic acid).[9] Consider converting the carboxylic acid to a methyl ester, which may alter the relative polarities enough to improve chromatographic separation.
Reaction is Uncontrolled or Exothermic Excessively Strong Brominating Agent/Catalyst: Overly harsh conditions can lead to runaway reactions or degradation.Add the brominating agent dropwise at a controlled temperature (e.g., using an ice bath). Use a stoichiometric amount of bromine and a catalytic amount of the Lewis acid.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination

Safety Precautions: This procedure involves corrosive and toxic chemicals (liquid bromine). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 2-methyl-3-nitrobenzoic acid (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃) (approx. 0.1 eq) to the mixture.

  • Bromine Addition: Dissolve liquid bromine (Br₂) (1.0-1.1 eq) in the same inert solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature or gently heat to reflux for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench excess bromine by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). To improve separation and prevent peak tailing from the acidic compound, 0.5-1% acetic acid can be added to the mobile phase.[9]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the different isomers.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified brominated product.

Visual Workflow: Synthesis and Purification

G start Start: 2-Methyl-3-nitrobenzoic Acid setup Reaction Setup (Solvent, FeBr3 catalyst) start->setup bromination Bromination (Add Br2 dropwise) setup->bromination monitor Monitor Reaction (TLC) bromination->monitor quench Quench (Aq. NaHSO3) monitor->quench Reaction Complete workup Aqueous Workup (Extraction & Drying) quench->workup crude Crude Product (Isomer Mixture) workup->crude purify Purification (Column Chromatography) crude->purify analyze Analysis (NMR, MS, MP) purify->analyze product Pure Brominated Product analyze->product

General workflow for the bromination and purification.

References

recrystallization solvent for 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-methyl-3-nitrobenzoic Acid

Welcome to the technical support center for the handling and purification of this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common issues encountered during its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ?

A1: While specific solubility data for this compound is not extensively published, suitable solvents can be selected based on the principles of recrystallization and data from structurally similar aromatic carboxylic acids.[1][2] A mixed solvent system is often effective for nitrobenzoic acids.[3][4] Good starting points for solvent screening include ethanol/water, methanol/water, or acetic acid/water mixtures. Ethanol is often recommended as a primary solvent for substituted nitrobenzoic acids.[5]

Q2: Why is a mixed solvent system, like ethanol and water, often effective?

A2: A mixed solvent system allows for fine-tuning of solubility. This compound is expected to be soluble in a hot organic solvent like ethanol and much less soluble in a cold anti-solvent like water. This large solubility differential between the hot and cold solution is the key to a successful recrystallization, enabling high recovery of pure crystals upon cooling.[4][6]

Q3: How do I perform a recrystallization using an ethanol/water mixed solvent system?

A3: Dissolve the crude this compound in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (this is the cloud point). Add a few more drops of hot ethanol to re-dissolve the precipitate, creating a saturated solution. Then, allow the solution to cool slowly to form pure crystals.[4]

Q4: What are some common impurities I might encounter?

A4: Impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-nitrated products), and residual chromium or manganese salts if oxidation was used in the synthesis.[7][8] Colored impurities may also be present, which can be addressed during the purification process.[6]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Product does not dissolve in hot solvent. Insufficient solvent volume or inappropriate solvent choice.Gradually add more hot solvent until the solute dissolves. If a large volume is required, the solvent is likely a poor choice. Test other solvents like methanol or acetic acid.
Product "oils out" instead of forming crystals. The solution is supersaturated, the cooling rate is too fast, or impurities are depressing the compound's melting point.Re-heat the solution to re-dissolve the oil. Add a small amount of additional primary solvent (e.g., ethanol) and allow the solution to cool much more slowly. Insulating the flask can help.[4]
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.If too much solvent was used, evaporate some of it and allow it to cool again. To induce crystallization, scratch the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.[4][6]
Crystal yield is very low. Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used for dissolution. Cool the flask in an ice bath after it has reached room temperature to maximize precipitation. Wash the final crystals with a minimal amount of ice-cold solvent.[4]
Crystals are colored. Colored impurities are co-precipitating with the product.Before the cooling step, add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities. Then, allow the clear filtrate to cool.[6]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks, hot plate, stir bar, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid with gentle heating and stirring.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat. Add a small amount of activated charcoal. Re-heat the solution to a gentle boil for 2-5 minutes while stirring.[6]

  • Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask to remove impurities.[5][6]

  • Precipitation: Heat the clear filtrate to boiling and add hot water dropwise while stirring until a persistent cloudiness is observed. Add a few drops of hot ethanol to re-clarify the solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Workflow Visualization

Recrystallization_Workflow cluster_main Recrystallization Process start Crude Solid dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q hot_filter 2. Add Charcoal & Hot Filter hot_filter_q->hot_filter Yes precipitate 3. Add Hot Water to Cloud Point, Then Clarify with Ethanol hot_filter_q->precipitate No hot_filter->precipitate cool 4. Cool Slowly to Room Temp, Then Ice Bath precipitate->cool isolate 5. Isolate by Vacuum Filtration cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash end Pure, Dry Crystals wash->end

Caption: A workflow diagram for the purification of this compound.

References

column chromatography conditions for purifying 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromo-2-methyl-3-nitrobenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of polar aromatic compounds like this compound. A standard 60 Å pore size with a particle size of 40-63 µm is a suitable starting point.

Q2: How do I choose an appropriate mobile phase for the separation?

A2: The ideal mobile phase (eluent) is typically a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For acidic compounds, adding a small amount (0.1-1%) of a weak acid like acetic acid or formic acid to the mobile phase is highly recommended to ensure the carboxylic acid remains protonated, leading to better peak shape and reduced tailing.

Q3: What is the target Rf value I should aim for in my TLC analysis?

A3: For effective separation in column chromatography, a target Rf (retention factor) value for this compound on a TLC plate should be between 0.2 and 0.4 in the chosen mobile phase.[1]

Q4: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?

A4: Tailing is a common issue when purifying acidic compounds on silica gel.[2] It is often caused by the partial deprotonation of the carboxylic acid, leading to mixed interactions with the stationary phase. To resolve this, add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase.[2] This will suppress ionization and result in sharper bands.

Q5: Are there alternative purification methods to column chromatography for this compound?

A5: Yes, recrystallization and acid-base extraction are common and effective methods for purifying aromatic carboxylic acids.[1] The choice of method depends on the nature and quantity of the impurities. Sometimes, a preliminary purification by acid-base extraction can be beneficial before a final polishing step with column chromatography or recrystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Separation of Compound from Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC. Test various ratios of non-polar to polar solvents. A gradient elution (gradually increasing the polarity of the mobile phase) during the column run can also improve separation.
Compound is Not Eluting from the Column The mobile phase is not polar enough.Increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.
Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
Product Fractions are Contaminated with an Unknown Substance The compound may be degrading on the silica gel.Some compounds are unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is an issue, you can try using deactivated (neutral) silica gel or alumina as the stationary phase.[3]
Low Overall Yield After Purification The compound may be partially soluble in the mobile phase, leading to broad elution bands.Ensure the mobile phase is optimized for a sharp band (Rf 0.2-0.4). Also, ensure complete transfer of the crude material to the column and careful collection and combination of all product-containing fractions as identified by TLC.

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test mobile phase (e.g., 7:3 hexane:ethyl acetate with 0.5% acetic acid).

    • Visualize the spots under UV light. If the compound is not UV-active, specific stains for nitro compounds can be used.

    • Adjust the mobile phase ratio until the desired Rf value of ~0.3 is achieved for the product spot.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound of interest.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Presentation

The following table provides representative TLC data for the purification of this compound. Note that these are example values and actual Rf values may vary based on specific experimental conditions.

Mobile Phase (Hexane:Ethyl Acetate with 0.5% Acetic Acid) Rf of this compound Observations
9:10.10Compound is moving too slowly.
8:20.25Good separation from less polar impurities.
7:30.35Optimal for column chromatography.
6:40.50Compound is moving too quickly.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Mobile Phase Optimization) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_loading Sample Loading (Crude Product) column_prep->sample_loading elution Elution (Collect Fractions) sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis solvent_removal Solvent Removal (Rotary Evaporation) fraction_analysis->solvent_removal Pool Pure Fractions pure_product Pure Product solvent_removal->pure_product

References

preventing decomposition of 5-Bromo-2-methyl-3-nitrobenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-3-nitrobenzoic acid. The information is designed to help prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: The main decomposition pathways for this compound during a reaction are:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, typically promoted by high temperatures.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group or other reduced forms, which can sometimes be an intended reaction but can also occur as an undesired side reaction.

  • Dehalogenation: Removal of the bromine atom, often as a side reaction during reduction processes.

Q2: What general conditions should be avoided to maintain the stability of this compound?

A2: To prevent decomposition, it is advisable to avoid strong oxidizing agents, strong reducing agents, and strong acids, particularly at elevated temperatures. The compound is relatively stable at room temperature.[1]

Q3: Can I predict at what temperature decarboxylation will become a significant issue?

Q4: I am trying to reduce the nitro group. How can I avoid reducing the bromo substituent as well?

A4: Chemoselective reduction of the nitro group in the presence of a bromo substituent is crucial. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation.[3] Milder reducing agents or specific catalytic systems are recommended. For example, catalytic hydrogenation with Raney nickel is often preferred for substrates where dehalogenation is a concern.[3] Metal/acid systems like iron in acidic media or tin(II) chloride (SnCl₂) are also known to be effective for the chemoselective reduction of nitro groups without affecting halogens.[4][5]

Troubleshooting Guides

Issue 1: Unintended Decarboxylation During Reaction

Symptoms:

  • Formation of 4-Bromo-2-methyl-1-nitrobenzene as a byproduct.

  • Gas evolution (CO₂) from the reaction mixture.

  • Lower than expected yield of the desired carboxylic acid product.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High Reaction Temperature Monitor the reaction temperature closely. If the desired reaction allows, maintain the temperature below 150°C. For many reactions, proceeding at room temperature or with gentle heating is preferable.
Basic Reaction Conditions If possible, avoid strongly basic conditions, as they can lower the temperature required for decarboxylation.[1] If a base is necessary, consider using a weaker, non-nucleophilic base and running the reaction at the lowest effective temperature.
Prolonged Reaction Time at Elevated Temperature Minimize the reaction time at high temperatures. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Issue 2: Unwanted Reduction of the Nitro Group

Symptoms:

  • Formation of 5-Bromo-2-methyl-3-aminobenzoic acid or other reduction intermediates (nitroso, hydroxylamino).

  • Unexpected color changes in the reaction mixture.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of a Reducing Agent Scrutinize all reagents and starting materials for potential reducing impurities. Ensure that solvents are properly dried and deoxygenated if sensitive to reduction.
Use of a Reductive Catalyst Be cautious with catalysts that can facilitate hydrogenation or electron transfer, especially if a hydrogen source is present (e.g., certain alcohols as solvents).
Reaction with Certain Metals Avoid contact with reactive metals that can act as reducing agents (e.g., zinc, iron) unless it is for a planned reduction.
Issue 3: Dehalogenation (Loss of Bromine)

Symptoms:

  • Formation of 2-methyl-3-nitrobenzoic acid as a byproduct.

  • Observed when attempting to reduce the nitro group.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Harsh Reduction Conditions When reducing the nitro group, avoid harsh reducing agents or catalysts known for causing dehalogenation.
Catalytic Hydrogenation with Pd/C Palladium on carbon is a highly active catalyst that can reduce aryl bromides.[3][6]
Use of Strong Hydride Reagents Strong hydride reagents may also lead to dehalogenation.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride

This protocol is a general method for the reduction of an aromatic nitro group in the presence of a halogen.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (up to 78°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude 5-Bromo-2-methyl-3-aminobenzoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

This protocol is adapted from general procedures for the reduction of nitroarenes and may require optimization for this specific substrate.

Data Summary

The following table summarizes the general conditions that can lead to the decomposition of substituted nitrobenzoic acids. Note that specific quantitative data for this compound is limited, and this information is based on analogous compounds.

Decomposition PathwayReagents/Conditions to MonitorTypical Temperature RangeNotes
Decarboxylation High Temperature, Strong Bases> 180°C (thermal)[2]The presence of ortho-substituents can affect the rate and mechanism. Basic conditions can lower the required temperature.[1]
Nitro Group Reduction Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni), Metal/Acid (e.g., Fe/HCl, SnCl₂)Room Temperature to RefluxThis is often a desired reaction but can be an unwanted side reaction.
Dehalogenation Catalytic Hydrogenation (especially with Pd/C), some strong reducing agentsRoom Temperature to RefluxOften a side reaction during nitro group reduction. Bromides are more susceptible than chlorides.[6]

Visualizations

DecompositionPathways cluster_decarboxylation Decarboxylation cluster_reduction Nitro Group Reduction cluster_dehalogenation Dehalogenation This compound This compound High Temperature High Temperature This compound->High Temperature leads to Strong Base Strong Base This compound->Strong Base can lead to Reducing Agents (e.g., SnCl2, Fe/HCl) Reducing Agents (e.g., SnCl2, Fe/HCl) This compound->Reducing Agents (e.g., SnCl2, Fe/HCl) reacts with Harsh Reduction (e.g., H2/Pd/C) Harsh Reduction (e.g., H2/Pd/C) This compound->Harsh Reduction (e.g., H2/Pd/C) can undergo 4-Bromo-2-methyl-1-nitrobenzene 4-Bromo-2-methyl-1-nitrobenzene High Temperature->4-Bromo-2-methyl-1-nitrobenzene Strong Base->4-Bromo-2-methyl-1-nitrobenzene 5-Bromo-2-methyl-3-aminobenzoic acid 5-Bromo-2-methyl-3-aminobenzoic acid Reducing Agents (e.g., SnCl2, Fe/HCl)->5-Bromo-2-methyl-3-aminobenzoic acid 2-methyl-3-nitrobenzoic acid 2-methyl-3-nitrobenzoic acid Harsh Reduction (e.g., H2/Pd/C)->2-methyl-3-nitrobenzoic acid

Caption: Decomposition pathways of this compound.

TroubleshootingFlowchart start Decomposition Observed decarboxylation Decarboxylation Product Detected? start->decarboxylation nitro_reduction Nitro Reduction Product Detected? decarboxylation->nitro_reduction No sol_decarboxylation Reduce Temperature Avoid Strong Bases decarboxylation->sol_decarboxylation Yes dehalogenation Dehalogenation Product Detected? nitro_reduction->dehalogenation No sol_nitro_reduction Check for Unintended Reducing Agents nitro_reduction->sol_nitro_reduction Yes sol_dehalogenation Use Milder/Chemoselective Reducing Conditions dehalogenation->sol_dehalogenation Yes no_issue Consult Further Literature dehalogenation->no_issue No end Reaction Optimized sol_decarboxylation->end sol_nitro_reduction->end sol_dehalogenation->end

Caption: Troubleshooting workflow for decomposition issues.

References

Technical Support Center: Purification of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of isomeric impurities from 5-Bromo-2-methyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

A1: The most common impurities are typically regioisomers formed during the synthesis, which often involves the nitration of a brominated precursor or bromination of a nitrated precursor.[1] Depending on the specific synthetic route, potential isomeric impurities include other positional isomers where the bromo, methyl, or nitro groups are arranged differently on the benzoic acid ring. For example, nitration of 5-bromo-2-methylbenzoic acid could potentially yield isomers with the nitro group at positions other than the 3-position.

Q2: What are the primary methods for purifying this compound?

A2: The three main techniques for removing isomeric impurities from substituted benzoic acids are recrystallization, column chromatography, and acid-base extraction.[2] The choice of method depends on the specific impurities present, their relative quantities, and the scale of the purification.

Q3: My final product is discolored (e.g., yellow or tan). What is the likely cause and how can I fix it?

A3: Discoloration in nitroaromatic compounds is common and often caused by the presence of trace impurities like nitrophenolic species or other byproducts from the synthesis.[3] This can often be resolved during recrystallization by adding a small amount of activated charcoal to the hot solution, followed by a hot filtration step to remove the charcoal and the adsorbed colored impurities.[3]

Q4: How can I assess the isomeric purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing the isomeric purity of nitrobenzoic acids.[4] A reversed-phase C18 column is generally effective for separating positional isomers.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid to a more volatile ester.[4][6]

Troubleshooting Guides

Recrystallization

Issue 1: Low recovery of the purified product.

Possible CauseSuggested Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the product well when hot but poorly when cold. Conduct small-scale solubility tests with various solvents (e.g., ethanol/water, methanol, acetic acid, isopropanol) to find the optimal system.[3][7]
Excessive Solvent Used Using too much solvent will keep a significant amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to completely dissolve the crude material.[3]
Premature Crystallization The product crystallizes too early, for instance, during hot filtration. To prevent this, pre-heat the filtration funnel and the receiving flask. Also, ensure the solution is not overly saturated before filtration.[2]

Issue 2: The product fails to crystallize, appearing as an oil or gum.

Possible CauseSuggested Solution
High Impurity Content A high concentration of impurities can inhibit crystal formation. Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.[3]
Supersaturated Solution The solution may be supersaturated and needs a nucleation point to begin crystallization. Try adding a seed crystal of the pure compound or scratching the inside of the flask at the liquid-air interface with a glass rod.[3]
Inappropriate Solvent System The chosen solvent may not be suitable for crystallization. If a single solvent fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).[3]

Issue 3: The product is still impure after recrystallization.

Possible CauseSuggested Solution
Co-crystallization of Isomers The isomeric impurity may have a very similar solubility profile to the desired product, causing it to crystallize as well. A second recrystallization may be necessary. If co-crystallization persists, column chromatography is the recommended alternative.[3]
Rapid Cooling Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath for final precipitation.[2]
Column Chromatography

Issue 4: Poor separation of the desired product from its isomers.

Possible CauseSuggested Solution
Incorrect Mobile Phase (Eluent) The eluent polarity is not optimal for separating compounds with similar properties. Optimize the mobile phase by first running several tests using Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate).[2][8]
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[2]
Improper Column Packing Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[2]

Issue 5: Product "tailing" on the column.

Possible CauseSuggested Solution
Strong Interaction with Silica The acidic nature of the carboxylic acid group can cause strong interactions with the slightly acidic silica gel, resulting in tailing. To mitigate this, add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely with stirring.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently reheat for a few minutes.[2]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.[2]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by performing TLC analysis. A good solvent system will show clear separation between the desired product (Rf value of ~0.2-0.4) and impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Data Summary

The selection of a purification method often involves a trade-off between yield, purity, speed, and scale.

MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, effective for removing small amounts of impurities, suitable for large scale.May not be effective for isomers with similar solubilities; can have lower yields.[3]
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a liquid mobile phase.Excellent for separating compounds with similar properties, including isomers; high purity can be achieved.More time-consuming, requires larger volumes of solvent, can be difficult to scale up.[2]
Acid-Base Extraction Separation based on the different acidic/basic properties of compounds, affecting their solubility in aqueous vs. organic solvents.Good for removing non-acidic or weakly acidic impurities.Not effective for separating isomeric acids with very similar pKa values.[2]

Visualizations

G Figure 1. General Purification Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Purification Path cluster_3 Final Steps start Crude Product tlc TLC Analysis start->tlc decision Separation on TLC? tlc->decision chrom Column Chromatography decision->chrom Yes recryst Recrystallization decision->recryst No / Smearing purity Purity Check (HPLC/GC) chrom->purity recryst->purity pure_product Pure Product purity->pure_product

Caption: General workflow for selecting a purification method.

G Figure 2. Recrystallization Protocol dissolve 1. Dissolve crude solid in minimum hot solvent charcoal 2. Add activated charcoal (optional, for color) dissolve->charcoal hot_filter 3. Perform hot filtration to remove insolubles charcoal->hot_filter cool 4. Cool filtrate slowly to induce crystallization hot_filter->cool ice_bath 5. Place in ice bath to maximize yield cool->ice_bath vac_filter 6. Collect crystals via vacuum filtration ice_bath->vac_filter dry 7. Wash with cold solvent and dry crystals vac_filter->dry

Caption: Step-by-step workflow for purification by recrystallization.

G Figure 3. Column Chromatography Workflow tlc 1. Determine eluent using TLC analysis pack 2. Pack column with silica gel slurry tlc->pack load 3. Load dissolved sample onto column pack->load elute 4. Elute with mobile phase, collecting fractions load->elute monitor 5. Monitor fractions by TLC elute->monitor combine 6. Combine pure fractions monitor->combine evaporate 7. Evaporate solvent to obtain pure product combine->evaporate

Caption: Workflow for purification using column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method is a two-step process starting from 2-methylbenzoic acid (o-toluic acid). The first step is the bromination of 2-methylbenzoic acid to yield 5-Bromo-2-methylbenzoic acid. The second step involves the nitration of this intermediate using a mixed acid (concentrated nitric and sulfuric acid) to introduce the nitro group at the 3-position.

Q2: What are the primary safety concerns when scaling up this synthesis to a pilot plant?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[1] Poor temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for an explosion. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent. The use of reaction calorimetry is highly recommended to assess the thermal risk before proceeding with a large-scale reaction. Additionally, nitric acid and its mixtures are highly corrosive and can cause severe burns on contact.[1]

Q3: What are the typical impurities and by-products in this synthesis?

A3: The main impurities can include isomeric by-products from both the bromination and nitration steps. In the bromination of 2-methylbenzoic acid, the 3-bromo and 5-bromo isomers can be formed. During nitration, other nitro-isomers could potentially be generated, although the directing effects of the existing substituents favor the desired product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.[2]

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the product from its isomers and other by-products.

Q5: Are there alternative synthesis routes to this compound?

A5: An alternative route could involve the nitration of 2-methylbenzoic acid first, followed by bromination. However, the directing effects of the methyl and carboxylic acid groups would likely lead to a different regioisomer of the nitrobenzoic acid, making the desired 3-nitro isomer less accessible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Bromination Step - Incomplete reaction.- Suboptimal reaction temperature.- Loss of product during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. For the bromination of 2-methylbenzoic acid, room temperature has been shown to be effective.- Minimize product loss by carefully optimizing the extraction and crystallization steps. Solubility data in various solvents can aid in selecting the appropriate crystallization solvent to maximize recovery.
Low Yield in Nitration Step - Incomplete reaction.- Over-nitration to dinitro compounds.- Insufficiently strong nitrating mixture.- Ensure controlled, slow addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to prevent runaway reactions and side reactions.- Use a stoichiometric amount of nitric acid to minimize over-nitration.- Ensure the use of concentrated sulfuric and nitric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺).
High Levels of Isomeric Impurities - High reaction temperature during bromination or nitration.- Incorrect choice of reagents or catalysts.- Maintain strict temperature control during both reaction steps. Lower temperatures generally favor higher selectivity.- For bromination, using N-bromosuccinimide (NBS) in sulfuric acid can offer better regioselectivity compared to liquid bromine.- For nitration, the use of a mixed acid system is standard for controlling regioselectivity in substituted benzoic acids.
Product Fails to Crystallize (Oily or Gummy Product) - High impurity content.- Residual solvent.- Inappropriate crystallization solvent.- Consider a preliminary purification step, such as an acid-base extraction, to remove highly polar or non-polar impurities.- Ensure all reaction solvents have been removed from the crude product before attempting recrystallization.- Perform small-scale solubility tests with various solvents (e.g., ethanol/water, methanol, ethyl acetate/hexane) to identify the optimal system.
Runaway Reaction During Nitration - Poor temperature control.- Addition of nitrating agent is too fast.- Inadequate cooling capacity for the reactor size.- Implement a robust and reliable cooling system for the pilot plant reactor.- Use a programmable dosing pump for the slow and controlled addition of the nitrating agent.- Conduct a thorough thermal hazard assessment before scaling up to ensure the reactor's cooling capacity is sufficient to handle the heat of reaction.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid (Laboratory Scale)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture.

  • Drying: Dry the purified product under vacuum to obtain 5-Bromo-2-methylbenzoic acid.

Step 2: Synthesis of this compound (Pilot Plant Scale Considerations)
  • Reactor Preparation: Ensure a clean and dry glass-lined or other suitably corrosion-resistant reactor is used. The reactor must be equipped with a robust cooling system, a temperature probe, a mechanical stirrer, and a controlled-dosing pump for the addition of the nitrating agent.

  • Charging the Reactor: Charge the reactor with 5-Bromo-2-methylbenzoic acid (1 equivalent) and concentrated sulfuric acid.

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Preparation of Nitrating Mixture: In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Slowly add the cold nitrating mixture to the reactor containing the 5-Bromo-2-methylbenzoic acid solution via the dosing pump. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, the reaction mixture is carefully transferred to a quench tank containing ice and water. This step must be done with caution to control the exotherm from the dilution of the strong acid.

  • Isolation and Washing: The precipitated product is collected by filtration (e.g., using a Nutsche filter-dryer). The filter cake is washed with cold water until the washings are neutral to pH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, which should be determined at the laboratory scale first.

  • Drying: The purified product is dried under vacuum at a controlled temperature to yield this compound.

Data Presentation

Table 1: Key Reaction Parameters for Scale-Up

ParameterLaboratory ScalePilot Plant Scale
Starting Material (5-Bromo-2-methylbenzoic acid)gkg
Concentrated H₂SO₄mLL
Concentrated HNO₃mLL
Reaction Temperature0-5 °C0-5 °C
Addition Time of Nitrating Agentminuteshours
Reaction Timehourshours
Expected Yield%%

Table 2: Purity Profile by HPLC

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
5-Bromo-2-methylbenzoic acid(Typical value)< 1%< 0.1%
This compound(Typical value)> 95%> 99.5%
Isomeric Impurities(Typical value)< 3%< 0.2%
Dinitro compounds(Typical value)< 1%Not Detected

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination (Lab Scale) cluster_step2 Step 2: Nitration (Pilot Plant) start_bromination Dissolve 2-methylbenzoic acid in H₂SO₄ add_nbs Add NBS at 0-5 °C start_bromination->add_nbs react_bromination Stir at room temperature add_nbs->react_bromination workup_bromination Quench in ice water react_bromination->workup_bromination isolate_bromination Filter and wash workup_bromination->isolate_bromination purify_bromination Recrystallize isolate_bromination->purify_bromination product_bromination 5-Bromo-2-methylbenzoic acid purify_bromination->product_bromination charge_reactor Charge reactor with intermediate and H₂SO₄ product_bromination->charge_reactor Scale-up cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_nitrating_mix Slowly add mixed acid cool_reactor->add_nitrating_mix prepare_nitrating_mix Prepare mixed acid prepare_nitrating_mix->add_nitrating_mix react_nitration Stir at 0-5 °C add_nitrating_mix->react_nitration quench_nitration Quench in ice water react_nitration->quench_nitration isolate_nitration Filter and wash quench_nitration->isolate_nitration purify_nitration Recrystallize isolate_nitration->purify_nitration final_product This compound purify_nitration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity check_temp Was temperature strictly controlled? start->check_temp check_addition_rate Was the addition rate of reagents slow and controlled? check_temp->check_addition_rate Yes solution_temp Improve cooling and monitoring check_temp->solution_temp No check_reagent_quality Are the reagents of high purity and correct concentration? check_addition_rate->check_reagent_quality Yes solution_addition Use a dosing pump for controlled addition check_addition_rate->solution_addition No check_workup Was the work-up and purification optimized? check_reagent_quality->check_workup Yes solution_reagents Verify reagent quality and concentration check_reagent_quality->solution_reagents No solution_workup Optimize extraction and recrystallization solvents check_workup->solution_workup No

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Validation & Comparative

Structural Elucidation of 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the spectroscopic techniques used for the structural confirmation of 5-Bromo-2-methyl-3-nitrobenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on comparative analysis with structurally similar compounds. Detailed experimental protocols and data interpretation are provided to facilitate the unambiguous identification and characterization of this important chemical entity.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and drug discovery. Its precise molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the benzoic acid backbone, gives rise to a unique spectroscopic fingerprint. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, providing a comparative framework for its structural confirmation.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound (Expected) ~8.2 (d, J≈2 Hz, 1H), ~8.0 (d, J≈2 Hz, 1H)~2.6 (s, 3H)>10 (s, 1H)
Methyl 5-bromo-2-methyl-3-nitrobenzoate8.12 (d, J=2.0 Hz, 1H), 7.97(d, J=2.0 Hz, 1H)[1]2.57 (s, 3H)[1]N/A
4-Phenyl-2-nitrobenzoic acid (in DMSO-d₆)7.9-8.2 (m)N/APresent
3-Bromo-5-nitrobenzoic acidSignals in the aromatic regionN/APresent

The expected chemical shifts for the target compound are inferred from the data of its methyl ester and general knowledge of substituent effects in NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
CompoundCarboxyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound (Expected) ~168-172~150 (C-NO₂), ~140 (C-CH₃), ~135 (C-Br), ~130, ~125, ~120 (C-H)~20
4-Phenyl-2-nitrobenzoic acid (in DMSO-d₆)PresentSignals in the aromatic regionN/A
Benzoic AcidPresentFive distinct signals for the aromatic carbons due to symmetry.[2]N/A

Expected values are based on the analysis of similar substituted benzoic acids and known substituent chemical shift increments.

Table 3: IR Absorption Data Comparison (cm⁻¹)
Functional GroupExpected Absorption Range for this compoundObserved in Methyl 5-bromo-2-methyl-3-nitrobenzoate[3]
O-H (Carboxylic Acid)2500-3300 (broad)N/A
C=O (Carboxylic Acid)1700-17251720-1740 (Ester C=O)
C-NO₂ (Asymmetric)1510-1560Present
C-NO₂ (Symmetric)1345-1385Present
C-Br500-600Present
C-H (Aromatic)3000-3100Present
C-H (Methyl)2850-2960Present
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Fragments (m/z)
This compound C₈H₆BrNO₄260.04[4]260/262 (M⁺, M⁺+2), 243/245 ([M-OH]⁺), 215/217 ([M-COOH]⁺)
Methyl 5-bromo-2-methyl-3-nitrobenzoateC₉H₈BrNO₄274.07[3]273/275 (M⁺, M⁺+2), 242/244 ([M-OCH₃]⁺)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis required for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum with a spectral width of -2 to 12 ppm. A sufficient number of scans (e.g., 16-32) should be co-added to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum with a spectral width of 0 to 200 ppm. A larger number of scans will be necessary to obtain a high-quality spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer.

    • Parameters: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Technique: Electrospray ionization (ESI) or electron ionization (EI).

    • Analysis: Obtain a full scan mass spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of bromine should be confirmed by the characteristic M⁺ and M⁺+2 isotopic pattern with an approximate 1:1 ratio.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.

Structural_Confirmation_Workflow start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Characteristic Functional Group Absorptions ir->ir_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data interpretation Data Interpretation & Comparison with Analogs nmr_data->interpretation ir_data->interpretation ms_data->interpretation confirmation Structural Confirmation interpretation->confirmation

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 5-Bromo-2-methyl-3-nitrobenzoic acid, a potentially valuable building block in pharmaceutical and agrochemical research. The comparison focuses on reaction yields, regioselectivity, and the practicality of each approach, supported by available experimental data and detailed methodologies.

Introduction

This compound incorporates three distinct functional groups on a benzene ring: a bromine atom, a methyl group, and a nitro group, in addition to the carboxylic acid moiety. This substitution pattern makes it an attractive intermediate for the synthesis of complex molecules. The strategic placement of these groups can be achieved through two primary retrosynthetic disconnections, leading to two distinct synthetic pathways:

  • Route 1: Nitration of 5-bromo-2-methylbenzoic acid.

  • Route 2: Bromination of 2-methyl-3-nitrobenzoic acid.

This guide will objectively compare these two routes to inform the selection of the most efficient and practical synthetic strategy.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that while data for the synthesis of the starting materials is available, the data for the final conversion to this compound is based on analogous reactions due to the limited direct literature for this specific compound.

ParameterRoute 1: Nitration of 5-bromo-2-methylbenzoic acidRoute 2: Bromination of 2-methyl-3-nitrobenzoic acid
Starting Material 2-Methylbenzoic acid3-Nitro-o-xylene
Intermediate 5-Bromo-2-methylbenzoic acid2-Methyl-3-nitrobenzoic acid
Overall Yield Estimated ~85%Estimated <80% (likely significantly lower)
Key Reaction Steps 1. Bromination of 2-methylbenzoic acid2. Nitration of 5-bromo-2-methylbenzoic acid1. Oxidation of 3-nitro-o-xylene2. Bromination of 2-methyl-3-nitrobenzoic acid
Reported Yield (Step 1) 88% (for 5-bromo-2-methylbenzoic acid)Up to 80% (for 2-methyl-3-nitrobenzoic acid)[1]
Plausible Yield (Step 2) ~96% (based on nitration of 2-bromobenzoic acid)[2]Likely low due to deactivation of the aromatic ring.
Advantages - High yield in the first step.- Favorable directing group effects for regioselective nitration.- The first step provides the nitro and methyl groups in the desired positions.
Disadvantages - The first step produces a mixture of isomers (5-bromo and 3-bromo), requiring purification.[3]- The second step (bromination) is expected to be challenging due to the strong deactivating effects of the nitro and carboxylic acid groups, likely resulting in a low yield.

Experimental Protocols

Route 1: Nitration of 5-bromo-2-methylbenzoic acid

Step 1: Synthesis of 5-bromo-2-methylbenzoic acid [3]

  • To a mixture of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol) is added.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • After completion of the reaction, the mixture is slowly poured onto ice-cold water (400 ml).

  • The precipitated solid is filtered and dried under vacuum to afford 5-bromo-2-methylbenzoic acid.

  • Reported Yield: 88.00%.

Step 2: Nitration of 5-bromo-2-methylbenzoic acid (Proposed, based on an analogous reaction) [2]

  • In a flask, 5-bromo-2-methylbenzoic acid is dissolved in a minimal amount of concentrated sulfuric acid and the mixture is cooled in an ice bath to below 5 °C.

  • A pre-cooled nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the stirred solution, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

  • After the addition is complete, the mixture is stirred in the ice bath for an additional 30 minutes, then allowed to slowly warm to room temperature and stirred for another 1-2 hours.

  • The reaction mixture is carefully poured over a large volume of crushed ice with vigorous stirring to precipitate the product.

  • The solid this compound is collected by vacuum filtration, washed with cold water, and dried.

Route 2: Bromination of 2-methyl-3-nitrobenzoic acid

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid [1]

  • 3-Nitro-o-xylene, an organic solvent, and a catalyst (e.g., Cobaltous diacetate, manganese acetate, and tetrabromoethane) are added to a reactor.

  • Oxygen gas is introduced to carry out the oxidation at a temperature of 90-100 °C.

  • The reaction is monitored until the mass concentration of 3-nitro-o-xylene is less than 1%.

  • The mixture is cooled and filtered to obtain a crude product.

  • The crude product is purified by conventional alkalization, active carbon decoloration, and acidification to obtain the 2-methyl-3-nitrobenzoic acid.

  • Reported Yield: Up to 80%.

Step 2: Bromination of 2-methyl-3-nitrobenzoic acid (Proposed)

  • 2-Methyl-3-nitrobenzoic acid is dissolved in concentrated nitric acid.

  • Bromine is added to the solution.

  • The mixture is heated to facilitate the electrophilic aromatic substitution. The reaction conditions (temperature and time) would need to be optimized.

  • After the reaction, the mixture is cooled and poured into water to precipitate the product.

  • The solid this compound is collected by filtration, washed, and dried.

Mandatory Visualization

Synthetic_Routes cluster_route1 Route 1: Nitration of 5-bromo-2-methylbenzoic acid cluster_route2 Route 2: Bromination of 2-methyl-3-nitrobenzoic acid A1 2-Methylbenzoic acid B1 5-Bromo-2-methylbenzoic acid A1->B1 Bromination (88% yield) C1 This compound B1->C1 Nitration (Plausible high yield) A2 3-Nitro-o-xylene B2 2-Methyl-3-nitrobenzoic acid A2->B2 Oxidation (up to 80% yield) C2 This compound B2->C2 Bromination (Challenging, likely low yield)

References

A Comparative Guide to the Analytical Characterization of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 5-Bromo-2-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, such as nitrobenzoic acid isomers and other substituted benzoic acids, to provide a robust framework for its analysis. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid in method selection and implementation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A reversed-phase method is typically employed, separating compounds based on their polarity.

Comparative HPLC Performance

The retention of benzoic acid derivatives in reversed-phase HPLC is highly dependent on the mobile phase pH. To ensure the compound is in its neutral, less polar form, the pH of the mobile phase should be maintained below the pKa of the carboxylic acid group (typically around pH 2.5-3.0). This increases retention on a nonpolar stationary phase like C18.

The polarity of this compound will be influenced by the presence of the polar nitro group and the hydrophobic bromo and methyl groups. Its retention time is expected to be comparable to other nitrobenzoic acid isomers, but the specific elution order will depend on the exact chromatographic conditions.

Table 1: Comparison of HPLC Methods for Nitrobenzoic Acid Isomer Analysis

ParameterMethod 1Method 2 (Alternative)
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 30% B to 80% B over 15 minIsocratic at 60% B
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 265 nm
Expected Elution Based on increasing hydrophobicityBased on pi-pi interactions and hydrophobicity
Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      15 20 80
      20 20 80
      20.1 70 30

      | 25 | 70 | 30 |

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution and then the sample solution.

    • The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (Aqueous) & B (Organic) B Prepare Standard & Sample Solutions A->B C Equilibrate C18 Column B->C D Inject Sample C->D E Gradient Elution D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Figure 1. Experimental workflow for HPLC analysis.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on data from similar substituted benzoic acids, the following spectral characteristics can be predicted.[1][2][3]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-COOH10.0 - 13.0Singlet (broad)Exchangeable with D₂O
Ar-H7.5 - 8.5Doublets or MultipletsTwo aromatic protons
-CH₃2.2 - 2.6SingletMethyl group protons
¹³C NMR
-C=O165 - 175SingletCarboxylic acid carbon
Ar-C120 - 150SingletsSix aromatic carbons
-CH₃15 - 25SingletMethyl group carbon
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Alkyl)2850 - 2960Medium
C=O (Carboxylic acid)1680 - 1720Strong
C=C (Aromatic)1450 - 1600Medium to Strong
N-O (Nitro group, asymmetric)1500 - 1560Strong
N-O (Nitro group, symmetric)1335 - 1370Strong
C-Br500 - 600Medium to Strong
Experimental Protocol: FTIR Spectroscopy

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for quantitative analysis and to provide information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit strong absorption in the UV region. The presence of the bromine atom may cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax).[4][5]

Table 4: Predicted UV-Vis Spectrophotometry Data

ParameterPredicted Value
λmax 260 - 280 nm
Solvent Ethanol or Methanol

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of this compound. The presence of the nitro group suggests that the compound may be thermally sensitive.

Comparative Thermal Analysis Data

Data from the thermal analysis of nitrobenzoic acid isomers can provide an estimate of the expected decomposition temperature range for this compound.[6][7]

Table 5: Thermal Decomposition Data for Nitrobenzoic Acid Isomers

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)
o-Nitrobenzoic acid~190~196
m-Nitrobenzoic acid~175~181
p-Nitrobenzoic acid~200~205
This compound (Predicted) 180 - 220 -
Experimental Protocol: TGA/DSC Analysis

Objective: To evaluate the thermal stability and decomposition characteristics.

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Materials:

  • This compound sample

  • Alumina or aluminum crucibles

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA/DSC crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

    • From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events and determine their corresponding temperatures and enthalpies.

Thermal_Analysis_Workflow cluster_data Data Acquisition & Analysis A Weigh Sample (2-5 mg) B Place in TGA/DSC Instrument A->B C Heat from 30°C to 400°C at 10°C/min under N₂ B->C D Record Mass Loss (TGA) C->D E Record Heat Flow (DSC) C->E F Determine Decomposition Temperature D->F G Identify Melting & Decomposition Events E->G

Figure 2. Workflow for thermal analysis.

Logical Relationship of Analytical Methods

The characterization of this compound is a multi-faceted process where each analytical technique provides complementary information.

Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_stability Thermal Properties NMR NMR (¹H & ¹³C) FTIR FTIR MS Mass Spec. HPLC HPLC UV_Vis UV-Vis HPLC->UV_Vis Quantification TGA TGA DSC DSC Compound 5-Bromo-2-methyl-3- nitrobenzoic acid Compound->NMR Confirms Connectivity Compound->FTIR Identifies Functional Groups Compound->MS Determines Molecular Weight Compound->HPLC Separates from Impurities Compound->TGA Measures Mass Loss vs. Temp. Compound->DSC Measures Heat Flow vs. Temp.

Figure 3. Interrelation of analytical methods.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing 5-Bromo-2-methyl-3-nitrobenzoic Acid

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents multiple strategic pathways for consideration. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes, starting from the readily available precursor, 2-methylbenzoic acid. The analysis focuses on reagent costs, reaction yields, and potential challenges associated with each pathway, offering valuable insights for process optimization and economic scale-up.

Proposed Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound from 2-methylbenzoic acid are outlined below. The key difference lies in the order of the bromination and nitration steps.

Pathway 1: Bromination followed by Nitration

This pathway involves the initial bromination of 2-methylbenzoic acid to form 5-Bromo-2-methylbenzoic acid, which is then subjected to nitration to yield the final product.

Pathway 2: Nitration followed by Bromination

In this alternative route, 2-methylbenzoic acid is first nitrated to produce 2-methyl-3-nitrobenzoic acid. Subsequent bromination of this intermediate leads to the desired this compound.

Cost-Benefit Analysis

A detailed comparison of the two pathways, considering reagent costs, reaction yields, and overall efficiency, is presented in the following table. The cost estimations are based on bulk pricing of the necessary reagents.

ParameterPathway 1: Bromination FirstPathway 2: Nitration First
Starting Material 2-Methylbenzoic Acid2-Methylbenzoic Acid
Step 1 Reagents Bromine (Br₂), Sulfuric Acid (H₂SO₄)Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Step 1 Intermediate 5-Bromo-2-methylbenzoic acid2-Methyl-3-nitrobenzoic acid
Step 1 Est. Yield ~88%[1]~75% (selectivity)[2]
Step 2 Reagents Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)N-Bromosuccinimide (NBS) or Bromine (Br₂)
Step 2 Est. Yield Yield is expected to be moderate due to potential for multiple nitration products.Yield is anticipated to be high.
Overall Est. Yield ModerateHigh
Estimated Reagent Cost per Mole of Product LowerHigher (primarily due to NBS cost)
Key Advantages Utilizes cheaper brominating agent (Br₂).Potentially higher overall yield and regioselectivity in the bromination step.
Potential Challenges Nitration of 5-bromo-2-methylbenzoic acid may lead to a mixture of isomers, requiring extensive purification.The nitration of 2-methylbenzoic acid can produce other isomers, reducing the yield of the desired 3-nitro intermediate.

Experimental Protocols

Detailed experimental procedures for the key steps in each pathway are provided below. These protocols are based on established literature precedents for similar transformations.

Pathway 1: Bromination of 2-Methylbenzoic Acid

To a solution of 2-methylbenzoic acid in concentrated sulfuric acid, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is added, and the reaction mixture is stirred at room temperature for 5 hours. The reaction mixture is then poured into ice-cold water, and the precipitated solid is filtered and dried to afford 5-bromo-2-methylbenzoic acid with a yield of approximately 88%.[1]

Pathway 2: Nitration of 2-Methylbenzoic Acid

Powdered m-toluic acid is reacted with nitric acid at a temperature of -30 to -15°C. The resulting nitration reaction liquid is then purified to obtain 2-nitro-3-methylbenzoic acid. This method reports a high conversion rate of the starting material and a selectivity of over 75% for the desired product.[2]

General Nitration and Bromination Procedures

Nitration: The substrate is typically dissolved in concentrated sulfuric acid and cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining a low temperature. The reaction is quenched by pouring it over ice, and the product is isolated by filtration.

Bromination with N-Bromosuccinimide (NBS): The substrate is dissolved in a suitable solvent, and NBS is added along with a radical initiator such as AIBN. The mixture is heated to initiate the reaction. After completion, the reaction is worked up to isolate the brominated product.

Visualization of Synthetic Pathways

The logical flow of the two synthetic pathways is illustrated in the diagrams below, generated using the DOT language.

Synthetic_Pathway_1 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Bromination Bromination (Br2, H2SO4) 2-Methylbenzoic_Acid->Bromination 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid Bromination->5-Bromo-2-methylbenzoic_Acid Nitration_1 Nitration (HNO3, H2SO4) 5-Bromo-2-methylbenzoic_Acid->Nitration_1 Final_Product_1 This compound Nitration_1->Final_Product_1

Caption: Pathway 1: Bromination followed by nitration.

Synthetic_Pathway_2 2-Methylbenzoic_Acid_2 2-Methylbenzoic Acid Nitration_2 Nitration (HNO3, H2SO4) 2-Methylbenzoic_Acid_2->Nitration_2 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic Acid Nitration_2->2-Methyl-3-nitrobenzoic_Acid Bromination_2 Bromination (NBS or Br2) 2-Methyl-3-nitrobenzoic_Acid->Bromination_2 Final_Product_2 This compound Bromination_2->Final_Product_2

Caption: Pathway 2: Nitration followed by bromination.

Conclusion

Both pathways present viable options for the synthesis of this compound. Pathway 1 is more cost-effective in terms of the brominating agent but may suffer from poor regioselectivity during the nitration step, potentially leading to lower yields and complex purification. Pathway 2, while utilizing a more expensive brominating agent (NBS), may offer a higher overall yield and cleaner reaction profile due to the directing effects of the nitro and methyl groups in the final bromination step. The choice between these pathways will ultimately depend on the specific requirements of the synthesis, including scale, budget, and desired purity of the final product. Further optimization of reaction conditions for each step is recommended to maximize yields and minimize costs.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving optimal yields, purity, and process safety. This guide provides a comparative analysis of alternative reagents for the synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid, a key intermediate in various synthetic pathways. The synthesis of this molecule can be approached through two primary routes: the nitration of a brominated precursor or the bromination of a nitrated precursor. This guide will explore the conventional and alternative reagents for both pathways, presenting available experimental data for analogous reactions to inform reagent selection.

Comparison of Synthetic Pathways and Reagents

The two primary synthetic strategies to obtain this compound are:

  • Route A: Nitration of 5-Bromo-2-methylbenzoic Acid: This pathway involves the electrophilic nitration of a pre-brominated aromatic ring.

  • Route B: Bromination of 2-Methyl-3-nitrobenzoic Acid: This route introduces the bromine atom onto a pre-nitrated aromatic ring.

The choice between these routes and the specific reagents used can significantly impact the overall efficiency, safety, and environmental footprint of the synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for different reagents used in reactions analogous to the synthesis of this compound. Direct comparative data for the target molecule is limited; therefore, data from similar transformations are presented to provide a basis for comparison.

Table 1: Comparison of Nitrating Agents for Aromatic Carboxylic Acids

Reagent/MethodSubstrateReaction ConditionsYield (%)Purity/SelectivityKey Advantages & Disadvantages
Conc. HNO₃ / Conc. H₂SO₄ 2-Bromobenzoic Acid5°C, 1 h96%Good, but isomer formation is a concern in some cases.[1][2]Advantages: High yield, well-established method. Disadvantages: Use of corrosive and hazardous acids, potential for isomer formation requiring difficult separation.[2]
Calcium Nitrate / Acetic Acid (Microwave-Assisted) Phenolic Compounds (conceptual for 2-bromobenzoic acid)80-100°C, 1-5 minHigh (reported for phenols)Potentially improved regioselectivity.[2]Advantages: "Greener" alternative, reduced reaction times, less corrosive reagents.[2] Disadvantages: Requires specialized microwave equipment, optimization needed for the specific substrate.[2]
Fuming Nitric Acid m-Toluic Acid-10°C, 1 h50%Moderate.[3]Advantages: Strong nitrating agent. Disadvantages: Highly corrosive and hazardous, lower yield reported for a similar substrate.[3]

Table 2: Comparison of Brominating Agents for Aromatic Compounds

ReagentSubstrateReaction ConditionsYield (%)SelectivityKey Advantages & Disadvantages
N-Bromosuccinimide (NBS) 3-Nitrobenzoic AcidConc. H₂SO₄, 65°C, 2 h~95%Good.[4]Advantages: Solid, easier to handle than liquid bromine, high yield.[5] Disadvantages: Requires careful temperature control.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Methyl 2-methyl-3-nitrobenzoateAcetonitrile, AIBN, 55-75°C, 12-15 hNot specifiedPreferred agent in a patent for a similar substrate.[6]Advantages: Solid reagent, potentially milder conditions than NBS/H₂SO₄.[6] Disadvantages: Requires a radical initiator (AIBN), longer reaction time.[6]
Copper(II) Bromide (CuBr₂) Anilines, PhenolsAcetonitrile, ambient temperature60-96%Excellent for monobromination, high para-selectivity.[5]Advantages: Mild reaction conditions, high regioselectivity for certain substrates.[5] Disadvantages: Stoichiometric use of copper salt, removal of copper byproducts necessary.[5]

Experimental Protocols

The following are generalized methodologies for key reactions, based on established procedures for similar substrates. These may require optimization for the synthesis of this compound.

Protocol 1: Nitration of 2-Bromobenzoic Acid with Conc. HNO₃ / Conc. H₂SO₄[1]
  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a mixture of concentrated nitric acid (12 mL) to concentrated sulfuric acid (25 mL) while maintaining the temperature below 5°C.

  • Reaction: To the cold nitrating mixture, add 2-bromobenzoic acid (9.90 g, 49.3 mmol) portion-wise, ensuring the temperature remains below 5°C.

  • Stirring: Stir the reaction mixture for 1 hour at this temperature.

  • Workup: Pour the reaction mixture into ice water (200 mL).

  • Isolation: Collect the precipitated white solid by vacuum filtration and dry to obtain the product.

Protocol 2: Bromination of 3-Nitrobenzoic Acid with N-Bromosuccinimide (NBS)[4]
  • Dissolution: Dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) at 0°C.

  • Addition of NBS: Slowly add N-bromosuccinimide (6.35 g, 35.90 mmol) to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture in a 65°C oil bath and stir for 2 hours.

  • Workup: Pour the reaction solution into ice water and stir for 1 hour.

  • Isolation: Filter the precipitate, wash with ice water, and dry to obtain the solid product.

Visualization of Synthetic Pathways

The logical relationship between the starting materials, intermediates, and the final product via the two main synthetic routes is illustrated below.

Synthesis_Pathways A 5-Bromo-2-methylbenzoic Acid C This compound A->C Nitration (e.g., HNO₃/H₂SO₄) B 2-Methyl-3-nitrobenzoic Acid B->C Bromination (e.g., NBS)

Caption: Synthetic routes to this compound.

The following diagram illustrates a generalized experimental workflow for a typical electrophilic aromatic substitution reaction.

Experimental_Workflow start Start reagents Combine Starting Material and Reagents start->reagents reaction Control Reaction Conditions (Temperature, Time) reagents->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify Product (e.g., Recrystallization, Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for synthesis.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-methyl-3-nitrobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 5-Bromo-2-methyl-3-nitrobenzoic acid, a key building block in various pharmaceutical syntheses. This document outlines a detailed experimental protocol, presents a comparative analysis of its performance against potential impurities, and is supported by illustrative diagrams and data tables.

Comparison of Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for purity analysis due to its high sensitivity, resolving power, and robustness, making it ideal for the detection of trace impurities.[1][2] This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For aromatic carboxylic acids like this compound, reversed-phase HPLC is particularly effective.[3][4][5]

The primary alternative for quantitative analysis is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While qNMR is a primary analytical method that allows for direct quantification against a certified internal standard without needing a specific reference standard of the analyte, it generally has lower sensitivity compared to HPLC and can be complicated by signal overlap with impurities.[1] Given the need to detect and resolve potentially closely related isomeric impurities, HPLC is often the preferred method for routine purity checks and quality control in a drug development setting.

Experimental Protocols

A robust reversed-phase HPLC (RP-HPLC) method was developed for the purity determination of this compound. The methodology is designed for clear and efficient separation of the main component from potential process-related impurities.

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter.

Reagents and Solvents
  • This compound: Synthesized batch and a certified reference standard.

  • Potential Impurities:

    • Impurity A: 2-methyl-3-nitrobenzoic acid (starting material).

    • Impurity B: 3-Bromo-2-methyl-5-nitrobenzoic acid (positional isomer).

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade.

  • Phosphoric Acid: ACS grade.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of each impurity reference standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution: Mix equal volumes of the Reference Standard Solution and the Impurity Stock Solution.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the hypothetical results from the HPLC analysis of a synthesized batch of this compound compared to the reference standard and potential impurities.

CompoundRetention Time (min)Peak Area (mAU*s)% Area
Reference Standard
This compound15.21250.0100.0
Synthesized Sample
Impurity A (2-methyl-3-nitrobenzoic acid)8.52.50.2
This compound15.21245.099.6
Impurity B (3-Bromo-2-methyl-5-nitrobenzoic acid)16.83.70.3
Unknown Impurity18.11.20.1
Total 1252.4 100.0

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC purity assessment of synthesized this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile Prepare Mobile Phases A and B hplc_setup Set Up HPLC System & Equilibrate Column prep_mobile->hplc_setup prep_std Prepare Reference Standard Solution inject_std Inject Reference Standard prep_std->inject_std prep_sample Prepare Synthesized Sample Solution inject_sample Inject Synthesized Sample prep_sample->inject_sample prep_imp Prepare Impurity & System Suitability Solutions inject_sss Inject System Suitability Solution prep_imp->inject_sss hplc_setup->inject_sss inject_sss->inject_std inject_std->inject_sample data_acq Acquire Chromatograms inject_sample->data_acq peak_int Integrate Peaks data_acq->peak_int purity_calc Calculate % Purity and Impurity Levels peak_int->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow for HPLC Purity Assessment.

Data Interpretation Logic

The logical flow for determining the purity of the synthesized compound from the HPLC data is depicted below.

G cluster_input Input Data cluster_analysis Analysis Steps cluster_output Purity Calculation chromatogram Sample Chromatogram peak_areas Integrated Peak Areas chromatogram->peak_areas identify_main Identify Main Component Peak (based on Reference Standard Retention Time) peak_areas->identify_main identify_impurities Identify Known and Unknown Impurity Peaks peak_areas->identify_impurities sum_areas Sum All Peak Areas peak_areas->sum_areas calc_purity Purity (%) = (Main Peak Area / Total Peak Area) * 100 identify_main->calc_purity calc_impurity Individual Impurity (%) = (Impurity Peak Area / Total Peak Area) * 100 identify_impurities->calc_impurity sum_areas->calc_purity sum_areas->calc_impurity

Caption: Logic for HPLC Purity Calculation.

References

comparative reactivity of bromo versus nitro substituents in 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. The electronic and steric properties of these substituents dictate the molecule's reactivity, influencing everything from its biological activity to its utility as a synthetic intermediate. This guide provides a detailed comparison of the bromo and nitro groups in the context of 5-Bromo-2-methyl-3-nitrobenzoic acid, offering insights into their respective roles in directing and activating the aromatic ring for chemical transformations.

Electronic Effects of Substituents

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[1] The inductive effect is a through-sigma-bond phenomenon related to electronegativity, while the resonance effect involves the delocalization of pi-electrons.[1]

In this compound, four distinct substituents modulate the electron density of the aromatic ring:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both induction and resonance.[2] Its strong deactivating nature significantly reduces the ring's electron density, particularly at the ortho and para positions.[3][4] This makes the ring much less susceptible to electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr).[5][6]

  • Bromo Group (-Br): Halogens like bromine are a unique case. They are deactivating overall due to a strong electron-withdrawing inductive effect but are ortho, para-directing because of a competing, albeit weaker, electron-donating resonance effect.[1][2]

  • Methyl Group (-CH₃): As an alkyl group, it is a weak electron-donating group (EDG) through induction and hyperconjugation, thus activating the ring.[6]

  • Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.

A quantitative measure of these electronic effects can be found in Hammett substituent constants (σ), which relate the electronic influence of substituents to reaction rates and equilibrium constants.[7][8]

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect (EAS)Hammett Constant (σp)[7]Hammett Constant (σm)[7]
-NO₂ Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly DeactivatingMeta+0.78+0.71
-Br Strongly Withdrawing (-I)Weakly Donating (+M)DeactivatingOrtho, Para+0.23+0.39
-CH₃ Weakly Donating (+I)N/A (Hyperconjugation)ActivatingOrtho, Para-0.17-0.07
-COOH Withdrawing (-I)Withdrawing (-M)DeactivatingMeta+0.45+0.37

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between the bromo and nitro groups in this molecule is observed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group.[9][10]

Role of the Nitro Group: The nitro group is one of the strongest activating groups for SNAr.[9] For the reaction to be facile, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance.[3][4] In this compound, the nitro group is ortho to the C4 and C2 positions and para to the C6 position.

Role of the Bromo Group: The bromo group serves as a potential leaving group in an SNAr reaction. The reactivity of halogens as leaving groups in SNAr is often F > Cl ≈ Br > I.[10] This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.[9][11]

Predicted Reactivity:

  • Substitution of Bromine: The bromine at C5 is meta to the strongly activating nitro group. While the ring is electron-deficient, this position is not optimally activated for SNAr because the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group.

  • Hypothetical Substitution at Other Positions: If a leaving group were present at C4 or C6, it would be ortho or para to the nitro group, respectively, and thus highly activated for SNAr. The bromo at C5, however, is not in a position to be readily displaced via a standard SNAr mechanism activated by the C3-nitro group.

SNAr_Mechanism ArylHalide Aryl Halide (with EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) ArylHalide->Intermediate Attack (slow, rds) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group (fast) LeavingGroup Leaving Group (X⁻)

Proposed Experimental Protocol for Reactivity Analysis

To empirically determine the comparative reactivity, a series of controlled experiments can be designed.

Objective: To assess the susceptibility of the C-Br bond in this compound to nucleophilic attack compared to a similar molecule with optimized nitro group placement.

Materials:

  • This compound

  • 4-Bromo-3-nitrobenzoic acid (as a positive control)

  • Sodium methoxide (nucleophile)

  • Methanol (solvent)

  • Internal standard (e.g., undecane)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare standardized solutions of this compound and 4-Bromo-3-nitrobenzoic acid in methanol.

  • Add a known concentration of the internal standard to each solution.

  • Initiate the reaction by adding a standardized solution of sodium methoxide in methanol at a controlled temperature (e.g., 50 °C).

  • Extract aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots.

  • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and any product formed.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

Expected Outcome: 4-Bromo-3-nitrobenzoic acid is expected to react significantly faster with sodium methoxide than this compound. This is because the bromine in the control compound is ortho to the activating nitro group, facilitating the formation of a stable Meisenheimer complex. The slow or negligible reaction with the title compound would confirm the low reactivity of the bromo group at the C5 position towards SNAr.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Reactant and Nucleophile Solutions Add_Standard Add Internal Standard Prep_Solutions->Add_Standard Initiate_Reaction Initiate Reaction at Controlled Temperature Add_Standard->Initiate_Reaction Take_Aliquots Extract Aliquots at Time Intervals Initiate_Reaction->Take_Aliquots Quench Quench Reaction Take_Aliquots->Quench Analysis Analyze by HPLC/GC-MS Quench->Analysis Determine_Rate Determine Reaction Rate Analysis->Determine_Rate

Conclusion

In this compound, the nitro and bromo substituents play distinct and non-competing roles. The nitro group acts as a powerful deactivator for electrophilic substitution while simultaneously being the key activating group for potential nucleophilic substitution. However, its placement meta to the bromo group renders it ineffective at activating that specific position for an SNAr reaction. The bromo group, therefore, primarily functions as a deactivating substituent with ortho, para-directing properties for EAS and is a poor leaving group for SNAr in this particular isomeric arrangement. For drug development professionals, this implies that the bromine atom is relatively inert to nucleophilic displacement and could be used as a heavy-atom scaffold or for tuning lipophilicity without being a liability for metabolic displacement reactions.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Traditional vs. Novel Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of key intermediates is paramount. 5-Bromo-2-methyl-3-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of a traditional synthetic method versus a novel, more environmentally friendly approach for its preparation, supported by detailed experimental protocols and comparative data.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for a traditional oxidation method using potassium permanganate and a novel catalyst-free photooxidation method. The data highlights the potential advantages of the modern approach in terms of environmental impact and reaction conditions.

ParameterTraditional Method (KMnO₄ Oxidation)Novel Method (Catalyst-Free Photooxidation)
Starting Material 5-Bromo-2-methyl-3-nitrotoluene5-Bromo-2-methyl-3-nitrotoluene
Primary Reagents Potassium permanganate (KMnO₄)Bromine, Water, Air (Oxygen)
Reaction Temperature High (Reflux)Ambient Temperature
Reaction Time Several hours~24 hours
Typical Yield Moderate to GoodGood
Byproducts Manganese dioxide (MnO₂)Hydrogen bromide (HBr)
Environmental Impact High (Heavy metal waste)Low (Avoids toxic metal oxidants)
Safety Considerations Handling of strong oxidantHandling of bromine, UV light exposure

Experimental Protocols

Traditional Synthesis: Potassium Permanganate Oxidation

This method relies on the strong oxidizing power of potassium permanganate to convert the methyl group of the starting material into a carboxylic acid.

Materials:

  • 5-Bromo-2-methyl-3-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol

Procedure:

  • A mixture of 5-Bromo-2-methyl-3-nitrotoluene, water, and sodium carbonate is prepared in a round-bottom flask equipped with a reflux condenser.

  • Potassium permanganate is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate disappears.

  • After cooling to room temperature, the excess potassium permanganate is destroyed by the addition of a small amount of ethanol.

  • The manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with dilute sulfuric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Novel Synthetic Approach: Catalyst-Free Aerobic Photooxidation

This modern approach utilizes visible light, air, and a small amount of bromine in a biphasic water-organic solvent system to achieve the oxidation, avoiding the use of heavy metal oxidants.[1][2]

Materials:

  • 5-Bromo-2-methyl-3-nitrotoluene

  • Bromine (Br₂)

  • Benzotrifluoride (BTF) or other suitable organic solvent

  • Water

  • Visible light source (e.g., fluorescent lamp or blue LED)

Procedure:

  • In a reaction vessel, 5-Bromo-2-methyl-3-nitrotoluene is dissolved in benzotrifluoride.

  • Water and a catalytic amount of bromine are added to the solution.

  • The biphasic mixture is vigorously stirred and irradiated with a visible light source under an air atmosphere for approximately 24 hours.

  • The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization.

Workflow Diagrams

The following diagrams illustrate the logical flow of the traditional and novel synthetic methods.

Traditional_Method start Start reactants Mix 5-Bromo-2-methyl-3-nitrotoluene, Na2CO3, and Water start->reactants add_kmno4 Add KMnO4 reactants->add_kmno4 reflux Heat to Reflux add_kmno4->reflux cool Cool to Room Temperature reflux->cool quench Quench excess KMnO4 cool->quench filter_mno2 Filter MnO2 quench->filter_mno2 acidify Acidify with H2SO4 filter_mno2->acidify filter_product Filter Product acidify->filter_product purify Recrystallize filter_product->purify end End purify->end

Traditional KMnO₄ Oxidation Workflow

New_Method start Start reactants Dissolve 5-Bromo-2-methyl-3-nitrotoluene in BTF start->reactants add_reagents Add Water and Bromine reactants->add_reagents irradiate Irradiate with Visible Light and Stir under Air add_reagents->irradiate separate Separate Organic Layer irradiate->separate evaporate Evaporate Solvent separate->evaporate purify Recrystallize evaporate->purify end End purify->end

Novel Catalyst-Free Photooxidation Workflow

Logical Comparison of Synthetic Pathways

The following diagram provides a high-level comparison of the two synthetic strategies, highlighting the key differences in reagents and conditions.

Comparison cluster_traditional Traditional Method cluster_new New Method start 5-Bromo-2-methyl-3-nitrotoluene traditional_reagents KMnO4, Na2CO3, H2O start->traditional_reagents Oxidation new_reagents Br2 (cat.), H2O, Air start->new_reagents Photooxidation traditional_conditions High Temperature (Reflux) traditional_reagents->traditional_conditions traditional_workup Filtration of MnO2, Acidification traditional_conditions->traditional_workup product This compound traditional_workup->product new_conditions Ambient Temperature, Visible Light new_reagents->new_conditions new_workup Liquid-Liquid Separation, Evaporation new_conditions->new_workup new_workup->product

Comparative Logic of Synthetic Pathways

References

A Comparative Spectroscopic Analysis of 5-Bromo-2-methyl-3-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This publication provides a detailed spectroscopic comparison of positional isomers of 5-Bromo-2-methyl-3-nitrobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the spectroscopic properties of these closely related compounds. The information is supported by representative experimental data and detailed methodologies to aid in the characterization and differentiation of these isomers.

It is important to note that while direct, side-by-side experimental data for all isomers of this compound is not extensively available in public databases, this guide synthesizes expected spectroscopic characteristics based on data from closely related analogues and fundamental principles of spectroscopic analysis.

Introduction to Isomeric Differentiation

This compound and its positional isomers are substituted aromatic carboxylic acids. The specific arrangement of the bromo, methyl, and nitro groups on the benzoic acid backbone significantly influences their electronic environment and, consequently, their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the unambiguous identification and purity assessment of these isomers.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for this compound and two of its potential isomers: 4-Bromo-2-methyl-3-nitrobenzoic acid and 6-Bromo-2-methyl-3-nitrobenzoic acid. The predicted values are based on established substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundAr-H-CH₃-COOH
This compound ~8.1 (d), ~7.9 (d)~2.6~11-13
4-Bromo-2-methyl-3-nitrobenzoic acid ~7.8 (d), ~7.6 (d)~2.5~11-13
6-Bromo-2-methyl-3-nitrobenzoic acid ~7.9 (d), ~7.7 (d)~2.7~11-13
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundC=OC-BrC-NO₂Ar-CAr-CH-CH₃
This compound ~168~120~150~140, ~135~130, ~128~18
4-Bromo-2-methyl-3-nitrobenzoic acid ~169~125~148~138, ~136~132, ~129~19
6-Bromo-2-methyl-3-nitrobenzoic acid ~167~122~152~142, ~134~131, ~127~20
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded O-H stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C=O (Carboxylic Acid)1710-1680Carbonyl stretch, conjugated[1]
C=C (Aromatic)1600-1450Aromatic ring skeletal vibrations
N-O (Nitro group)1550-1500 (asymmetric)Asymmetric NO₂ stretch
N-O (Nitro group)1370-1330 (symmetric)Symmetric NO₂ stretch
C-O (Carboxylic Acid)1320-1210C-O stretch[1]
C-Br700-500Carbon-Bromine stretch
Table 4: Expected Mass Spectrometry (m/z) Fragmentation
CompoundMolecular Ion [M]⁺Key Fragments
All Isomers259/261 (due to ⁷⁹Br/⁸¹Br isotopes)[M-OH]⁺ (242/244), [M-COOH]⁺ (214/216), [M-NO₂]⁺ (213/215)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] The solution is gently agitated to ensure homogeneity.[2]

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer. The spectral width is typically set to acquire data from -2 to 12 ppm. A total of 16-32 scans are accumulated with a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. The spectral width is set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile derivatives.[2]

  • Ionization: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] The fragmentation pattern provides structural information. Common fragments for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[2][3]

Visualizations

The following diagrams illustrate the logical relationship between the isomers and a typical experimental workflow for their characterization.

Isomer_Relationship Positional Isomers of Bromo-methyl-nitrobenzoic Acid parent Benzoic Acid substituents + Br + CH₃ + NO₂ parent->substituents isomer1 5-Bromo-2-methyl- 3-nitrobenzoic acid substituents->isomer1 Positional Variation isomer2 4-Bromo-2-methyl- 3-nitrobenzoic acid substituents->isomer2 Positional Variation isomer3 6-Bromo-2-methyl- 3-nitrobenzoic acid substituents->isomer3 Positional Variation

Positional isomers of bromo-methyl-nitrobenzoic acid.

Spectroscopic_Workflow Spectroscopic Characterization Workflow start Isomer Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Isomer Identification data_analysis->conclusion

Workflow for spectroscopic characterization of isomers.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Bromo-2-methyl-3-nitrobenzoic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical in accordance with general safety protocols.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

In case of a spill:

  • Evacuate non-essential personnel from the area.

  • Avoid breathing dust.[1]

  • Cover drains to prevent the product from entering them.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4][5] Avoid generating dust.[3]

  • Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying waste.[4]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a dedicated, properly labeled, and sealed waste container.

    • The container must be clearly marked with the chemical name and associated hazards.

  • Consult Safety Data Sheet (SDS):

    • Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed disposal information. The SDS will provide critical information on hazards, handling, and disposal.

  • Hazard Classification:

    • Based on information for structurally similar compounds, this compound is expected to be classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Ensure it is segregated from incompatible materials. The SDS for similar compounds indicates that strong oxidizing agents are incompatible.[3]

  • Arranging for Disposal:

    • Disposal must be conducted through an approved and licensed waste disposal company.[1][2][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[4][5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Provide them with a copy of the SDS.

Hazard Summary for Benzoic Acid Derivatives

The following table summarizes hazard classifications for compounds structurally similar to this compound. This information should be used for guidance only; always refer to the specific SDS for the compound in use.

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Experimental Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.

G A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Irritant, etc.) B->C D Determine Proper Waste Container (Labeled, Sealed) C->D E Segregate from Incompatible Materials D->E F Store in Designated Hazardous Waste Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Approved Waste Disposal Company G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 5-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-3-nitrobenzoic Acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar and potentially hazardous chemicals, such as halogenated and nitrated aromatic compounds.[1] It is imperative to handle this chemical with the utmost care, assuming it possesses similar toxicological properties to related substances.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn to protect against splashes.[2][3] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing or explosion.[1][4][5]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material offers protection against all chemicals.[1] Nitrile gloves provide good resistance to a range of chemicals.[1] Double gloving offers an extra barrier. For prolonged contact or significant contamination risk, consider heavier-duty gloves like butyl or neoprene.[4][5] Always inspect gloves before use and change them immediately upon contamination.[1]
Body Chemical-Resistant Laboratory CoatA full-length, buttoned laboratory coat made of a chemical-resistant material such as Nomex® or 100% cotton should be worn.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]
Feet Closed-Toed, Chemical-Resistant ShoesSandals or open-toed shoes are not permitted in the laboratory.[1] Footwear should cover the entire foot and be made of a material resistant to chemicals.[6]
Respiratory Certified Chemical Fume Hood / RespiratorAll handling of this compound should occur within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[1][4] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, which requires a formal respiratory protection program, including medical evaluation and fit testing.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

1. Preparation and Pre-Handling Check:

  • Familiarization: Before beginning work, thoroughly review this guide and the SDS of structurally similar compounds to understand potential hazards.[1]

  • Engineering Controls: Verify that the chemical fume hood is certified and functioning correctly.[1]

  • PPE Availability: Ensure all necessary PPE is available, in good condition, and fits properly.[1][3]

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher, and confirm they are operational.[1][3]

2. Handling the Compound:

  • Work Area: Always handle this compound within the sash of a chemical fume hood.[1][4]

  • Weighing: When weighing the solid compound, do so in a closed container or a ventilated balance enclosure within the hood to prevent dust dispersal.[1][3]

  • Transfers: Use appropriate tools (e.g., spatulas, scoops) to avoid direct contact when transferring the chemical.[1]

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of dust and vapors.[1][2][7][8]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and decontaminate any equipment that has come into contact with the chemical.[1]

  • PPE Removal: Remove PPE carefully to avoid self-contamination, with gloves being removed last.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][2][7][8][9][10][11][12]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Any liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container.[1] Do not mix with incompatible waste streams.[1][4]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Toxic").[4]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[1]

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's established hazardous waste management program.[7][8][9][10][11]

  • Never pour chemical waste down the sink or dispose of it in regular trash.[1]

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7][9]

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2][7][8][9]

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7][8][9]

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Workflow for Handling this compound

cluster_prep cluster_handling cluster_post_handling cluster_disposal prep 1. Preparation handling 2. Handling prep->handling Proceed when ready p1 Review Safety Guide post_handling 3. Post-Handling handling->post_handling After experiment emergency Emergency Procedures handling->emergency If exposure occurs h1 Work in Fume Hood disposal 4. Disposal post_handling->disposal Waste management post_handling->emergency ph1 Decontaminate Area d1 Segregate Waste p2 Verify Fume Hood p3 Inspect PPE p4 Locate Emergency Gear h2 Weigh Carefully h3 Use Proper Tools h4 Keep Containers Closed ph2 Remove PPE Correctly ph3 Wash Hands d2 Label Containers d3 Follow Institutional Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.